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Foundational

(S)-(+)-Phencyphos hydrate chemical properties

The following technical guide details the chemical properties, mechanistic behavior, and application protocols for (S)-(+)-Phencyphos hydrate , a critical resolving agent in chiral chemistry. Advanced Chiral Resolution &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, mechanistic behavior, and application protocols for (S)-(+)-Phencyphos hydrate , a critical resolving agent in chiral chemistry.

Advanced Chiral Resolution & Physicochemical Profiling

Executive Summary & Chemical Identity

(S)-(+)-Phencyphos hydrate is a member of the cyclic phosphoric acid family, widely recognized for its efficacy in the optical resolution of racemic bases (amines) via diastereomeric salt formation. Unlike many resolving agents that rely solely on solubility differences, Phencyphos exhibits a unique pseudo-polymorphic behavior where its anhydrous form exists as a racemic compound (metastable), while its hydrated form crystallizes as a conglomerate (stable). This property allows for highly efficient separations, often referred to as "Dutch Resolution" when used in family mixtures.

Chemical Identification Table
PropertySpecification
Common Name (S)-(+)-Phencyphos hydrate
IUPAC Name (4S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide monohydrate
CAS Number 100203-19-8 (Parent Anhydrous); Refer to specific CoA for hydrate batch
Molecular Formula

Molecular Weight 242.21 g/mol (Anhydrous) / 260.23 g/mol (Monohydrate)
Chirality (S)-enantiomer; Dextrorotatory (+)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol; Sparingly soluble in Water; Insoluble in Hexane.[1][2][3][4]

Physicochemical Properties & Stability

Polymorphism and Hydration State

The efficacy of (S)-(+)-Phencyphos is governed by its hydration state.

  • Anhydrous Form: Crystallizes as a racemic compound (molecules of both enantiomers coexist in the same unit cell).

  • Hydrate Form: Crystallizes as a conglomerate (mechanical mixture of pure enantiomeric crystals).

  • Implication: In the presence of water (e.g., moist air or aqueous solvents), the thermodynamically stable hydrate forms. This allows for preferential crystallization techniques to be applied to the racemate if seeds of the pure enantiomer are present.

Thermal Profile
  • Melting Point: The anhydrous form typically melts at 206–207 °C . The hydrate will exhibit a broad endotherm corresponding to dehydration (typically 80–100 °C) prior to the melting of the anhydrous lattice.

  • Stability: Stable under ambient conditions. Hygroscopic; must be stored in tightly sealed containers to maintain stoichiometry.

Mechanism of Action: Diastereomeric Salt Resolution

(S)-(+)-Phencyphos acts as an acidic resolving agent. When reacted with a racemic amine (


), it forms two diastereomeric salts:
  • 
     (Salt A)
    
  • 
     (Salt B)
    

These salts possess distinct lattice energies and solubilities. The "Dutch Resolution" methodology often employs a family of structurally related resolving agents (e.g., Phencyphos, Chlocyphos, Anicyphos) simultaneously. If one agent forms a highly crystalline salt with a specific enantiomer, it precipitates first, driving the equilibrium toward high optical purity.

Logical Pathway of Resolution

ResolutionLogic Racemate Racemic Amine Mixture (R-Amine + S-Amine) Solution Solution Phase Equilibrium of Diastereomers Racemate->Solution Agent Add (S)-(+)-Phencyphos (Resolving Agent) Agent->Solution Nucleation Nucleation Event (Least Soluble Salt Precipitates) Solution->Nucleation Cooling / Evaporation Filtration Filtration Nucleation->Filtration Solid Solid Cake (S)-Phencyphos • (R)-Amine (High de%) Filtration->Solid Precipitate Liquor Mother Liquor Enriched in (S)-Amine Filtration->Liquor Filtrate Recovery Alkaline Extraction (Recover Pure Amine) Solid->Recovery Recycle Acidification (Recycle Phencyphos) Recovery->Recycle Regeneration

Figure 1: Logical workflow for chiral resolution using (S)-(+)-Phencyphos. The process relies on the solubility differential between the diastereomeric pairs.

Experimental Protocol: Resolution of a Racemic Amine

Objective: Isolate one enantiomer of a target racemic amine (e.g.,


-methylbenzylamine) using (S)-(+)-Phencyphos hydrate.
Materials
  • Racemic Amine (10 mmol)

  • (S)-(+)-Phencyphos hydrate (10 mmol, 1.0 eq)

  • Solvent: Ethanol (95%) or Methanol/Water mixture.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, suction filtration setup.

Step-by-Step Methodology
  • Dissolution:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of (S)-(+)-Phencyphos hydrate in 30 mL of boiling Ethanol (95%).

    • Note: Ensure the solution is clear. If the hydrate is used, account for the water content in the solvent ratio.

  • Salt Formation:

    • Add 10 mmol of the racemic amine slowly to the hot solution.

    • Maintain reflux for 15 minutes to ensure complete equilibration of the diastereomeric salts.

  • Crystallization:

    • Remove heat and allow the solution to cool slowly to room temperature over 2–4 hours.

    • Critical Step: If no precipitate forms, scratch the glass or add a seed crystal of the desired salt if available.

    • Let the suspension stand at 4 °C overnight to maximize yield.

  • Isolation:

    • Filter the white crystalline solid via vacuum filtration.

    • Wash the cake with cold ethanol (2 x 5 mL).

    • Solid Phase: Contains the less soluble diastereomeric salt (typically >90% de).

    • Liquid Phase: Contains the more soluble salt enriched with the opposite enantiomer.

  • Purification (Recrystallization):

    • Dissolve the wet cake in the minimum amount of boiling methanol.

    • Cool and filter again.[3] This "double-crystallization" typically boosts diastereomeric excess (de) to >99%.

Recovery of Resolving Agent

To make the process economically viable, (S)-(+)-Phencyphos must be recovered.

  • Suspend the purified salt in Water/CH₂Cl₂ (1:1 biphasic mixture).

  • Add 2M NaOH until pH > 12. The amine will move to the organic layer; the Phencyphos will remain in the aqueous layer as the sodium salt.

  • Separate the layers.[3]

    • Organic Layer: Dry over MgSO₄ and evaporate to yield the Pure Chiral Amine .

    • Aqueous Layer: Acidify with HCl until pH < 1. The (S)-(+)-Phencyphos will precipitate as the free acid. Filter, dry, and reuse.[3]

Quality Control & Analytical Validation

Trust but verify. Every resolution must be validated using the following parameters:

ParameterMethodAcceptance Criteria
Optical Purity Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns)> 99% ee (after recrystallization)
Chemical Purity 1H-NMR (DMSO-d6)Conforms to structure; no residual solvent
Water Content Karl Fischer Titration6.5% - 7.5% w/w (Theoretical for monohydrate: ~6.9%)
Specific Rotation Polarimetry (

)
Check against CoA (typically positive for S-isomer)

References

  • Ten Hoeve, W., & Wynberg, H. (1985). "The design of resolving agents. Chiral cyclic phosphoric acids." Journal of Organic Chemistry, 50(23), 4508–4514. Link

  • Leeman, M., et al. (2021).[3][5] "Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation." Crystals, 11(10), 1225. Link

  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Key Organics. (2023). "Safety Data Sheet: (R)-(-)-Phencyphos Hydrate." Key Organics SDS. Link(Note: Reference for enantiomer safety data).

Sources

Exploratory

An In-depth Technical Guide to (S)-(+)-Phencyphos Hydrate: Structure, Synthesis, and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-(+)-Phencyphos, known chemically as (S)-(+)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, is a chiral cyclic phosphoric...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Phencyphos, known chemically as (S)-(+)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, is a chiral cyclic phosphoric acid that has established itself as a powerful resolving agent in the pharmaceutical and fine chemical industries. Its utility lies in its ability to form diastereomeric salts with racemic weak bases, facilitating their separation into individual enantiomers. This guide provides a comprehensive technical overview of (S)-(+)-Phencyphos hydrate, from its fundamental structure and properties to its synthesis, chiral resolution, and application in drug development. The content herein is curated to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their work with this important chiral auxiliary.

Molecular Structure and Physicochemical Properties

The defining characteristic of phencyphos lies in its stereochemistry and its existence in both anhydrous and hydrated forms, which possess distinct crystalline properties. The anhydrous form of racemic phencyphos crystallizes as a racemic compound, where both (R)- and (S)-enantiomers are present in equal amounts within the same crystal lattice. In contrast, the hydrated form is a conglomerate, meaning the (R)- and (S)-enantiomers crystallize in separate crystals.[1] This critical difference is the foundation for the chiral resolution of phencyphos itself.

The hydrate is a stable monohydrate, with the water molecule hydrogen-bonded to the phosphate group. In the crystalline state, three phencyphos molecules and three water molecules can form a ten-membered ring structure.[1] This hydrate is stable in the presence of adequate moisture but can be dehydrated in a dry atmosphere and subsequently rehydrated when exposed to moist air.[1]

Physicochemical Data
PropertyValueReference(s)
Chemical Name (S)-(+)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide hydrate[1]
Synonym(s) (S)-(+)-Phencyphos monohydrate[1]
CAS Number 98674-81-8 ((S)-enantiomer), 953776-24-4 ((R)-enantiomer hydrate)[2]
Molecular Formula C₁₁H₁₇O₅P[2]
Molecular Weight 260.22 g/mol [2]
Appearance Solid
Solubility (Racemic) Water (20 °C): 3.2 mg/mL Methanol (20 °C): 17 mg/mL DMF (20 °C): 81 mg/mL DMSO (20 °C): 142 mg/mL

Synthesis of Racemic Phencyphos

The synthesis of racemic phencyphos is a two-step process that begins with the preparation of the diol precursor, 2,2-dimethyl-1-phenylpropane-1,3-diol, followed by cyclization with phosphorus oxychloride.

Synthesis of 2,2-dimethyl-1-phenylpropane-1,3-diol

This diol can be synthesized via the reduction of diethyl 2,2-dimethyl-3-phenylmalonate.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl 2,2-dimethyl-3-phenylmalonate in anhydrous THF to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture to remove the aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield the crude 2,2-dimethyl-1-phenylpropane-1,3-diol.

  • The crude product can be purified by recrystallization or column chromatography.

Cyclization to Racemic Phencyphos

The synthesized diol is then cyclized using phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HCl gas), dissolve 2,2-dimethyl-1-phenylpropane-1,3-diol in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Add a tertiary amine base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride (POCl₃) in the same anhydrous solvent to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by water, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude racemic phencyphos.

  • The crude product can be purified by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Phencyphos start 2,2-dimethyl-1-phenylpropane-1,3-diol poc_reagent POCl₃, Triethylamine start->poc_reagent Reacts with cyclization Cyclization poc_reagent->cyclization Induces racemic_phencyphos Racemic (±)-Phencyphos cyclization->racemic_phencyphos

Caption: Workflow for the synthesis of racemic phencyphos.

Chiral Resolution by Preferential Crystallization

The resolution of racemic phencyphos into its constituent enantiomers is elegantly achieved through preferential crystallization, a method that exploits the different crystalline properties of the anhydrous and hydrated forms.

Principle of Resolution

The process relies on the fact that anhydrous racemic phencyphos is a racemic compound, while its hydrate is a conglomerate. By dissolving the anhydrous racemate in a suitable solvent system (e.g., methanol/water) and seeding with crystals of the desired enantiomer's hydrate, that enantiomer will preferentially crystallize out of the solution.

Experimental Protocol for Preferential Crystallization
  • Prepare a supersaturated solution of racemic phencyphos in a mixture of methanol and water at a specific temperature.

  • Introduce seed crystals of (S)-(+)-Phencyphos hydrate into the solution.

  • Cool the solution under controlled conditions to induce crystallization of the (S)-(+)-Phencyphos hydrate.

  • Collect the crystals of (S)-(+)-Phencyphos hydrate by filtration.

  • The mother liquor will now be enriched in the (R)-(-)-enantiomer.

  • To resolve the (R)-(-)-enantiomer, the mother liquor can be treated with seed crystals of (R)-(-)-Phencyphos hydrate.

A more advanced, continuous resolution process can be set up using a series of filters.

Continuous Resolution Setup:

  • A top filter is charged with a suspension of anhydrous racemic phencyphos in a methanol/water mixture.

  • The slightly supersaturated solution flows by gravity to a middle filter containing seed crystals of (R)-(-)-Phencyphos hydrate.

  • The (R)-enantiomer crystallizes on the seeds, and the solution, now supersaturated with the (S)-enantiomer, flows to a bottom filter.

  • The bottom filter contains seed crystals of (S)-(+)-Phencyphos hydrate, where the (S)-enantiomer crystallizes.

  • The filtrate is then pumped back to the top filter to dissolve more of the anhydrous racemate, continuing the cycle.

Resolution_Process cluster_resolution Preferential Crystallization of Phencyphos racemic_anhydrous Anhydrous (±)-Phencyphos (Racemic Compound) dissolution Dissolution in Methanol/Water racemic_anhydrous->dissolution supersaturated_sol Supersaturated Solution of (R)- and (S)-Phencyphos dissolution->supersaturated_sol seeding_S Seeding with (S)-(+)-Phencyphos Hydrate supersaturated_sol->seeding_S crystallization_S Crystallization of (S)-(+)-Phencyphos Hydrate (Conglomerate) seeding_S->crystallization_S mother_liquor_R Mother Liquor Enriched in (R)-(-)-Phencyphos crystallization_S->mother_liquor_R Separation

Caption: Process flow for the resolution of (S)-(+)-Phencyphos hydrate.

Mechanism of Action as a Chiral Resolving Agent

(S)-(+)-Phencyphos is a highly acidic resolving agent used to separate racemic mixtures of weak bases, particularly amines, which are prevalent in many active pharmaceutical ingredients (APIs). The mechanism involves the formation of diastereomeric salts with distinct physical properties, allowing for their separation.

Mechanism:

  • The racemic amine ((R)-amine and (S)-amine) is reacted with an enantiomerically pure resolving agent, (S)-(+)-Phencyphos.

  • This reaction forms a pair of diastereomeric salts: [(R)-amine:(S)-Phencyphos] and [(S)-amine:(S)-Phencyphos].

  • These diastereomeric salts have different solubilities in a given solvent.

  • Through fractional crystallization, the less soluble diastereomeric salt precipitates out of the solution.

  • The precipitated salt is isolated, and the pure amine enantiomer is then liberated by treatment with a base to neutralize the phencyphos.

Resolution_Mechanism cluster_mechanism Mechanism of Chiral Resolution of Amines racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation s_phencyphos (S)-(+)-Phencyphos s_phencyphos->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Amine:(S)-Phencyphos] [(S)-Amine:(S)-Phencyphos] salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts liberation Liberation of Amine (Base Treatment) separated_salts->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Mechanism of action of (S)-(+)-Phencyphos as a resolving agent.

Applications in Drug Development

The development of single-enantiomer drugs is a critical aspect of modern pharmaceutical science, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral resolution is a key technology in this endeavor, and (S)-(+)-Phencyphos is a valuable tool for the separation of chiral amines.

While specific examples of blockbuster drugs resolved with phencyphos are not always publicly disclosed, its utility is demonstrated in patents for the resolution of pharmaceutical intermediates. For instance, a patent for chiral salt resolution describes the use of (S)-(+)-phencyphos to resolve a chiral amine intermediate with high enantiomeric excess (99% ee).[3] This highlights its practical application in the synthesis of enantiomerically pure compounds for drug development. The ability to efficiently resolve chiral amines makes phencyphos a relevant and powerful tool for drug development professionals working on the synthesis of new chemical entities.

Analytical Characterization

The characterization of (S)-(+)-Phencyphos hydrate relies on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the phenyl and the 5,5-dimethyl-1,3,2-dioxaphosphorinan ring protons.

    • ¹³C NMR: Will provide signals for all the carbon atoms in the molecule.

    • ³¹P NMR: This is a particularly useful technique for phosphorus-containing compounds. For cyclic phosphoric acids like phencyphos, the ³¹P chemical shift is expected to be in the range of -10 to +10 ppm relative to 85% H₃PO₄. The specific chemical shift can provide information about the electronic environment of the phosphorus atom.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for P=O, P-O-C, O-H (from the phosphate and water), and C-H bonds.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the resolved phencyphos.

  • X-ray Crystallography: Provides definitive information about the three-dimensional structure of the molecule in the solid state.

Safety and Handling

(R)-(-)-Phencyphos Hydrate is classified with the following hazard codes:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • P363: Wash contaminated clothing before reuse.

  • P402 + P404: Store in a dry place. Store in a closed container.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • Leeman, M.; Kellogg, R.M. Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals2021 , 11, 1225. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. Org. Process Res. Dev.2022 , 26, 5, 1373–1382. [Link]

  • Crystals, Volume 11, Issue 10 (October 2021) – 119 articles. MDPI. [Link]

  • US7432370B2 - Chiral salt resolution - Google P
  • Solubilities of the Solid Phases of NCPA under Fast Racemization... - ResearchGate. [Link]

  • Resolution Of Optical Isomers Or Purification Of Organic Compounds Or Composition Containing Same Patents and Patent Applications (Class 435/280). [Link]

  • Michel Leeman's research works | Syncom and other places - ResearchGate. [Link]

  • Comparison of the Nucleation Parameters of Aqueous l-glycine Solutions in the Presence of l-arginine from Induction Time and Metastable-Zone-Width Data - MDPI. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [Link]

  • WO2021074778A1 - An industrial process for resolution of chlocyphos - Google P
  • Organic Process Research & Development Vol. 13 No. 6 - ACS Publications. [Link]

  • US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google P
  • Search - Access Structures - CCDC. [Link]

  • Advances and applications of chiral resolution in pharmaceutical field - PubMed. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation - ResearchGate. [Link]

  • Polymorphism In The Pharmaceutical Industry: Solid Form And Drug Development [PDF] [1ie73srieddg] - VDOC.PUB. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC - NIH. [Link]

  • Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol - ResearchGate. [Link]

  • (S)-2H-2-oxo-5,5-dimethyl-4(R)-phenyl-1,3,2-dioxaphosphorinane, a new reagent for the enantiomeric excess determination of unprotected amino acids using 31P NMR - Academia.edu. [Link]

  • Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1. [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. [Link]

  • 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts - ACS Publications. [Link]

  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane - PubChem. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Dehydration of Secondary Alcohol using Phosphorus Oxychloride - YouTube. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). [Link]

  • CA2032323A1 - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google P
  • Synthesis of 2-phenyl-propane-1,3-diol - PrepChem.com. [Link]

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  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]

  • 2-hydroxy-5,5-dimethyl-1,3-dioxa-2$l^C5H11O4P-phosphacyclohexane 2-oxide | Chemsrc. [Link]

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  • natural 4-hydroxy-2,5-dimethyl-3(2h)-furanone - Axxence Aromatic GmbH. [Link]

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Foundational

An In-depth Technical Guide to (S)-(+)-Phencyphos Hydrate: A Chiral Resolving Agent

Prepared by: Gemini, Senior Application Scientist Introduction (S)-(+)-Phencyphos hydrate, systematically named (4S)-(+)-5,5-Dimethyl-2-hydroxy-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate, is a chiral organophosphoru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-(+)-Phencyphos hydrate, systematically named (4S)-(+)-5,5-Dimethyl-2-hydroxy-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate, is a chiral organophosphorus compound of significant interest to researchers and professionals in drug development and asymmetric synthesis. Its primary utility lies in its capacity as a chiral resolving agent, particularly for the separation of racemic mixtures of amines and amino alcohols.[1] This guide provides a comprehensive technical overview of (S)-(+)-Phencyphos hydrate, encompassing its chemical identity, synthesis and resolution, physical and chemical properties, and applications, with a focus on the underlying scientific principles and practical methodologies.

While a specific CAS number for (S)-(+)-Phencyphos hydrate is not readily found in major chemical databases, its enantiomer, (R)-(-)-Phencyphos hydrate, is registered under CAS number 953776-24-4.[2] It is common for the CAS number of one enantiomer to be used for referencing both, or for the specific hydrate of one enantiomer to not have a unique identifier separate from the anhydrous form or the other enantiomer.

Chemical and Physical Properties

(S)-(+)-Phencyphos hydrate is a white, crystalline solid. The anhydrous form of (S)-(+)-Phencyphos has a melting point in the range of 223-227 °C.[3] The hydrate's stability is dependent on the presence of water; it can be dehydrated in dry air and will rehydrate in a moist environment.[4] This reversible hydration is a key feature in its application for chiral resolution.

PropertyValueSource(s)
Systematic Name (4S)-(+)-5,5-Dimethyl-2-hydroxy-4-phenyl-1,3,2-dioxaphosphinane 2-oxide hydrate[5]
Molecular Formula C₁₁H₁₇O₅PChemicalBook
Molecular Weight 260.22 g/mol ChemicalBook
Appearance White crystalline solidGeneral knowledge
Melting Point (anhydrous) 223-227 °C[3]
CAS Number Not explicitly assigned (Enantiomer: 953776-24-4)[2]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-(+)-Phencyphos hydrate involves two key stages: the synthesis of the racemic compound and the subsequent resolution of the enantiomers.

Synthesis of Racemic 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide (Phencyphos)

The synthesis of the racemic precursor can be achieved through the reaction of a suitable phosphine oxide precursor with benzaldehyde. A general procedure, adaptable for this synthesis, involves the reaction of 5,5-dimethyl-1,3,2-dioxaphosphinane with benzaldehyde in the presence of a base like triethylamine.[6]

Experimental Protocol: Synthesis of Racemic Phencyphos

  • To a solution of 5,5-dimethyl-1,3,2-dioxaphosphinane (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (1 equivalent).

  • Cool the mixture in an ice bath and add benzaldehyde (1 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 20-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield racemic Phencyphos.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Phosphinane 5,5-dimethyl-1,3,2- dioxaphosphinane ReactionVessel Reaction at Room Temperature Phosphinane->ReactionVessel Benzaldehyde Benzaldehyde Benzaldehyde->ReactionVessel Base Triethylamine Base->ReactionVessel RacemicPhencyphos Racemic Phencyphos ReactionVessel->RacemicPhencyphos

Caption: Synthesis of racemic Phencyphos.

Resolution of Racemic Phencyphos via Hydrate Formation

The resolution of racemic Phencyphos is ingeniously achieved by exploiting the fact that its hydrate forms a conglomerate, a crystalline mixture of separate enantiopure crystals.[4] In contrast, the anhydrous form exists as a racemic compound where both enantiomers are present in the same crystal.[4] This difference in crystalline nature allows for a "hands-off" resolution method based on the pseudo-polymorphic transition between the two forms.[4]

Principle of Resolution:

Anhydrous racemic Phencyphos is dissolved in a solvent system (e.g., methanol/water) where the hydrate is the more stable crystalline form. By seeding this solution with enantiopure crystals of (S)-(+)-Phencyphos hydrate and (R)-(-)-Phencyphos hydrate in separate compartments, the corresponding enantiomers from the dissolved racemate will preferentially crystallize onto the seed crystals.[4]

Experimental Protocol: Resolution of Racemic Phencyphos

  • Prepare enantiopure seeds of (S)-(+)-Phencyphos hydrate by recrystallization of a small amount of the target enantiomer.

  • Set up a crystallization apparatus with separate compartments for the (S) and (R) seed crystals. A system with filters separating the compartments can be used.[4]

  • Prepare a saturated solution of anhydrous racemic Phencyphos in a mixture of methanol and water.

  • Introduce the racemic solution to the crystallization apparatus, allowing it to flow over the seed crystals.

  • The (S)-enantiomer will crystallize on the (S)-seeds, and the (R)-enantiomer will crystallize on the (R)-seeds.

  • After a sufficient period, the enantiomerically enriched crystals can be harvested from their respective compartments. In a reported experiment, this method yielded (S)-phencyphos hydrate with 99% enantiomeric excess (ee).[4]

G cluster_start Starting Material cluster_crystallization Seeded Crystallization cluster_products Resolved Products RacemicAnhydrous Anhydrous Racemic Phencyphos Solution S_Seeds (S)-(+)-Phencyphos Hydrate Seeds RacemicAnhydrous->S_Seeds Preferential Crystallization R_Seeds (R)-(-)-Phencyphos Hydrate Seeds RacemicAnhydrous->R_Seeds Preferential Crystallization S_Product Enriched (S)-(+)-Phencyphos Hydrate Crystals S_Seeds->S_Product R_Product Enriched (R)-(-)-Phencyphos Hydrate Crystals R_Seeds->R_Product

Caption: Chiral resolution workflow.

Applications in Chiral Resolution

The primary application of (S)-(+)-Phencyphos hydrate is as a chiral resolving agent for racemic mixtures of basic compounds, such as amines and amino alcohols.[1] The acidic phosphate group of Phencyphos forms diastereomeric salts with the basic enantiomers. These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Mechanism of Resolution:

  • Salt Formation: The acidic (S)-(+)-Phencyphos hydrate is reacted with a racemic base (e.g., a racemic amine) in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts: [(S)-Phencyphos⁻][(R)-Base⁺] and [(S)-Phencyphos⁻][(S)-Base⁺].

  • Fractional Crystallization: Due to the different spatial arrangements of the diastereomeric salts, they will have different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Liberation of the Enantiomer: The crystallized diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine, and the resolving agent, (S)-(+)-Phencyphos, can be recovered and potentially reused.

This classical resolution method remains a valuable tool in both academic research and industrial processes for the production of enantiomerically pure compounds.[7]

G RacemicAmine Racemic Amine (R/S) DiastereomericSalts Diastereomeric Salts (S,R) and (S,S) RacemicAmine->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization SeparatedSalt Less Soluble Diastereomeric Salt Crystallization->SeparatedSalt SolubleSalt More Soluble Diastereomeric Salt (in solution) Crystallization->SolubleSalt Liberation Basification SeparatedSalt->Liberation PureAmine Enantiomerically Pure Amine Liberation->PureAmine RecoveredAgent Recovered (S)-Phencyphos Liberation->RecoveredAgent

Caption: Resolution of a racemic amine.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(S)-(+)-Phencyphos hydrate is a valuable and effective chiral resolving agent, particularly for the separation of racemic amines and amino alcohols. Its unique property of forming a conglomerate hydrate allows for an elegant and efficient resolution from its racemic precursor. This technical guide has provided an in-depth overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field of stereochemistry and drug development.

References

  • Zhou, J., et al. (2008). Synthesis of hydroxyphosphonates. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
  • Leeman, M., & Kellogg, R. M. (2021).
  • Wikipedia. (2023, October 29). Specific rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • SDS US. (2023, November 28). SDS US. Retrieved from [Link]

  • Leeman, M., & Kellogg, R. M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. MDPI. [Link]

  • Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

  • YouTube. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Retrieved from [Link]

  • Dover Chemical. (n.d.). PRODUCT CHEMICAL NAME APPEARANCE ACID NUMBER (mgKOH/gm) MELTING POINT, ºC SPECIFIC GRAVITY @60ºC %P. Retrieved from [Link]

Sources

Exploratory

(S)-(+)-Phencyphos Hydrate: Mechanism of Chiral Recognition &amp; Application

This in-depth technical guide details the mechanism of chiral recognition for (S)-(+)-Phencyphos hydrate , a premier resolving agent in the "Dutch Resolution" family. Content Type: Technical Whitepaper | Audience: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanism of chiral recognition for (S)-(+)-Phencyphos hydrate , a premier resolving agent in the "Dutch Resolution" family.

Content Type: Technical Whitepaper | Audience: Senior Scientists & Process Chemists

Executive Summary

(S)-(+)-Phencyphos (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide) represents a benchmark in chiral resolution technology. Unlike simple resolving agents, Phencyphos exhibits a dual-mechanism of recognition :

  • Self-Recognition (Conglomerate Formation): The hydrate form utilizes specific water-bridged hydrogen bonding networks to enforce homochiral packing, allowing the resolving agent itself to be obtained in high purity via preferential crystallization.

  • Target Recognition (Diastereomeric Salt Formation): As a cyclic phosphoric acid, it employs a rigid "reverse-handshake" motif to discriminate between enantiomers of racemic bases (amines) with high fidelity.

This guide dissects these mechanisms and provides a field-proven protocol for their application in drug development.

Molecular Architecture & The "Hydrate Effect"

The Rigid Scaffold

The core of Phencyphos is a six-membered phosphorus-containing ring. This rigidity is critical for chiral recognition because it minimizes conformational entropy loss during binding.

  • Gem-dimethyl group (C5): Locks the ring conformation, preventing "ring flip" and ensuring the phenyl group remains in a fixed equatorial or axial position (typically equatorial in salts).

  • Phenyl Group (C4): Provides the steric bulk necessary for chiral discrimination ("The Wall").

  • Phosphoric Acid Moiety: Acts as the proton donor and hydrogen bond acceptor.

The 10-Membered Ring Motif (Self-Recognition)

The "hydrate" in the title is not merely a solvent of crystallization; it is a supramolecular synthon .

  • Anhydrous Phencyphos: Crystallizes as a racemic compound (heterochiral packing).[1][2]

  • Phencyphos Hydrate: Crystallizes as a conglomerate (homochiral packing).[1][3]

The Mechanism: Three molecules of Phencyphos and three molecules of water self-assemble into a 10-membered hydrogen-bonded ring .[1][3] This specific cyclic arrangement is chiral and excludes the opposite enantiomer, driving the spontaneous resolution of the agent itself. This is why (S)-(+)-Phencyphos hydrate is commercially available in high optical purity.

Mechanism of Target Recognition (Diastereomeric Salt Formation)

When used to resolve a racemic drug intermediate (typically an amine), Phencyphos acts via the formation of diastereomeric salts.[1][3] The recognition is governed by a Three-Point Interaction Model :

Primary Interaction: Ionic Anchoring

The acidic proton of the P-OH group transfers to the basic nitrogen of the target amine.



  • Thermodynamics: This Coulombic attraction provides the high enthalpy of formation (

    
    ) required to drive crystallization.
    
Secondary Interaction: The "Reverse-Handshake"

Unlike carboxylic acids, the cyclic phosphate offers a unique H-bond acceptor site (P=O) adjacent to the donor site.

  • The Motif: The ammonium proton of the drug forms a hydrogen bond back to the phosphoryl oxygen (P=O).

  • Result: A rigid, cyclic interface is formed between the resolving agent and the drug. This restricts rotation and amplifies the sensitivity to steric mismatches.

Tertiary Interaction: Steric Filtering

With the ionic and H-bond anchors locked, the Phenyl group of Phencyphos acts as a steric gate.

  • Matched Case (Less Soluble Salt): The substituents of the target amine fit into the cleft created by the Phencyphos ring, allowing tight crystal packing (high density, high melting point).

  • Mismatched Case (More Soluble Salt): Steric clash between the amine's substituents and the Phencyphos phenyl group disrupts the lattice, increasing solubility and keeping this diastereomer in the mother liquor.

Strategic Application: The "Dutch Resolution" (Family Approach)[2][4]

In difficult resolutions, a single agent may fail to crystallize. The Dutch Resolution methodology uses Phencyphos as part of a "family" (e.g., with Chlocyphos and Anicyphos).

  • Concept: A mixture of structurally related resolving agents is used.[2]

  • Mechanism: The "Family" agents rapidly screen the nucleation landscape. The agent that forms the most stable lattice with the target enantiomer precipitates first and purest.

  • Synergy: In some cases, the agents co-crystallize, forming a solid solution that is more selective than any single agent alone.

Visualization of Mechanisms

Recognition Pathways Diagram

The following diagram illustrates the bifurcation between the Hydrate's self-assembly and the Target's resolution.

Phencyphos_Mechanism cluster_0 Self-Recognition (Hydrate) cluster_1 Target Recognition Racemic_Phen Racemic Phencyphos (Anhydrous) Conglomerate 10-Membered Ring Assembly (3x Phen + 3x H2O) Racemic_Phen->Conglomerate + Water (Solvent/Linker) Water Water (H2O) Target_Amine Target Racemic Amine Salt_Formation Diastereomeric Salt Formation (Ionic + H-Bond) Target_Amine->Salt_Formation Pure_Hydrate (S)-Phencyphos Hydrate (Conglomerate Crystal) Conglomerate->Pure_Hydrate Preferential Crystallization Resolved_Drug Resolved Drug Salt (Crystalline Solid) Salt_Formation->Resolved_Drug Steric Filtering (Precipitation) Pure_Hydrate->Salt_Formation + Target Amine

Caption: Dual-pathway mechanism showing self-resolution via hydration (top) and drug resolution via salt formation (bottom).[1][3][4]

Experimental Protocol: Resolution Screening

Objective: Resolve a racemic amine using (S)-(+)-Phencyphos hydrate.

Phase 1: Solubility Screening
  • Preparation: Dispense 0.1 mmol of racemic amine into 4 vials.

  • Solvent Selection: Add 0.5 mL of Methanol, Ethanol, Isopropanol, and Acetone/Water (95:5) respectively.

  • Agent Addition: Add 0.1 mmol (1.0 eq) of (S)-(+)-Phencyphos hydrate.

    • Note: The water of hydration is released into the solvent but generally does not interfere; in non-polar solvents, it may help solubilize the salt initially.

  • Heating: Heat to reflux until clear (or add more solvent until clear).

Phase 2: Crystallization & Analysis
  • Controlled Cooling: Allow vials to cool to Room Temperature (RT) over 4 hours. If no crystals form, cool to 4°C.

  • Harvesting: Filter the crystals. Do not wash excessively (to avoid redissolving the more soluble salt).

  • Liberation (Analytical): Take 5 mg of salt, suspend in 0.5 mL water, add 0.5 mL 1M NaOH, extract with DCM.

  • Chiral HPLC: Analyze the organic layer to determine Enantiomeric Excess (ee).

Phase 3: Optimization ("The S-Curve")

If ee is low (<50%), switch to the "Half-Mole" Method :

  • Use 0.5 equivalents of (S)-(+)-Phencyphos hydrate and 0.5 equivalents of an achiral acid (e.g., HCl or Acetic Acid).

  • Mechanism:[1][4][5] This forces the "wrong" enantiomer to remain in solution as the soluble acetate/chloride salt, while the "right" enantiomer precipitates as the Phencyphos salt.

Data Summary: Phencyphos Properties[1][2][3][6]
PropertyValue / DescriptionSignificance
Formula C₁₁H₁₅O₄P[2] · H₂OHydrate is the stable handling form.
Crystal System Orthorhombic (Hydrate)Conglomerate (allows self-resolution).
pKa ~1.5 - 2.0 (estimated)Strong enough to protonate most amines.
H-Bond Donor P-OHPrimary anchor for salt formation.
H-Bond Acceptor P=OSecondary "lock" for chiral recognition.

References

  • Ten Hoeve, W., & Wynberg, H. (1985).[2] The design of resolving agents.[1][2][6][7] Chiral cyclic phosphoric acids. Journal of Organic Chemistry.

  • Leeman, M., & Kellogg, R. M. (2021).[1][3][8] Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation.[1][3][8] Crystals, 11(10), 1225.[1][3][8] [1][3]

  • Dalmolen, J., et al. (2005). The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition.[6] Chemistry – A European Journal.

  • Vries, T. R., et al. (1998). The Family Approach to the Resolution of Racemates.[2][6] Angewandte Chemie International Edition.

Sources

Foundational

Phencyphos: A Technical Guide to a Chiral Resolving Agent

This in-depth technical guide explores the discovery, history, and application of phencyphos (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide) as a versatile and effective chiral resolving agent. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the discovery, history, and application of phencyphos (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide) as a versatile and effective chiral resolving agent. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the underlying principles, practical methodologies, and established applications of phencyphos in the separation of enantiomers.

Introduction: The Quest for Enantiopurity and the Rise of Chiral Phosphoric Acids

The principle of chirality is fundamental to drug design and development, as the physiological effects of enantiomers can range from therapeutically beneficial to inert or even dangerously toxic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Classical resolution, which relies on the formation of diastereomeric salts with a chiral resolving agent, remains a widely used and scalable method for obtaining enantiomerically pure compounds. The efficacy of this technique hinges on the properties of the resolving agent. An ideal agent should be readily available in enantiomerically pure form, form crystalline diastereomeric salts with a wide range of substrates, and be easily recoverable for reuse.

In 1985, a seminal paper by W. Ten Hoeve and H. Wynberg introduced a new class of chiral resolving agents: chiral cyclic phosphoric acids. Among these, phencyphos emerged as a particularly promising candidate due to its unique structural features and broad applicability. This guide will delve into the history, synthesis, mechanism, and practical application of this important tool in the chemist's arsenal for achieving enantiopurity.

The Genesis of Phencyphos: A Historical Perspective

The development of phencyphos as a resolving agent was born out of a systematic investigation into the design of novel chiral acids for the resolution of racemic bases. The foundational work by Ten Hoeve and Wynberg in 1985 laid the groundwork for the synthesis and application of a series of chiral cyclic phosphoric acids. Their research was driven by the need for robust and versatile resolving agents that could overcome the limitations of existing options.

The core innovation was the creation of a rigid cyclic phosphate structure incorporating a chiral diol. This rigidity was hypothesized to enhance the differences in the crystal packing of the resulting diastereomeric salts, thereby facilitating their separation by fractional crystallization. Phencyphos, with its phenyl group and gem-dimethyl substitution on the dioxaphosphorinane ring, proved to be a highly effective resolving agent for a variety of amines.

Synthesis of Racemic Phencyphos

The journey to enantiomerically pure phencyphos begins with the synthesis of the racemic compound. The preparation involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 2-chloro-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide

The first step is the reaction of 2,2-dimethyl-1-phenyl-1,3-propanediol with phosphorus oxychloride.

Experimental Protocol:

  • To a solution of 2,2-dimethyl-1-phenyl-1,3-propanediol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), triethylamine (1.1 equivalents) is added.

  • The mixture is cooled in an ice bath, and phosphorus oxychloride (1.1 equivalents) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-chloro-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, which can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic Phencyphos

The second step involves the hydrolysis of the phosphorodichloridate to the corresponding phosphoric acid.

Experimental Protocol:

  • The crude 2-chloro-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide is dissolved in a mixture of an organic solvent (e.g., acetone) and water.

  • The solution is stirred at room temperature for several hours to effect hydrolysis.

  • The organic solvent is removed under reduced pressure.

  • The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield racemic phencyphos as a solid.

Synthesis_of_Racemic_Phencyphos cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis diol 2,2-dimethyl-1-phenyl- 1,3-propanediol reaction1 Reaction diol->reaction1 poc POCl3 poc->reaction1 tea Triethylamine tea->reaction1 water H2O reaction2 Reaction water->reaction2 intermediate 2-chloro-5,5-dimethyl- 4-phenyl-1,3,2- dioxaphosphorinan 2-oxide intermediate->reaction2 phencyphos Racemic Phencyphos reaction1->intermediate reaction2->phencyphos

Caption: Synthesis of Racemic Phencyphos.

Resolution of Phencyphos: A Tale of Two Crystal Forms

A fascinating and highly practical aspect of phencyphos chemistry is the method for its own resolution. Anhydrous phencyphos exists as a racemic compound, meaning both enantiomers are present in a single crystal lattice. However, its hydrate form is a conglomerate, where the (R) and (S) enantiomers crystallize separately. This difference in crystalline forms is the basis for an elegant resolution process.

The resolution is achieved by the dissolution of the metastable anhydrous racemic phencyphos in a solvent system like methanol/water, followed by simultaneous secondary nucleation onto enantiopure seeds of the stable phencyphos hydrate. This process allows for the selective crystallization of each enantiomer.

Mechanism of Chiral Resolution: The Diastereomeric Salt Formation

Once obtained in an enantiomerically pure form, phencyphos serves as an acidic resolving agent for racemic bases, such as amines and amino alcohols. The fundamental principle of this resolution is the formation of a pair of diastereomeric salts.

The acidic proton of the phosphoric acid group of phencyphos reacts with the basic nitrogen atom of the amine to form a salt. When a single enantiomer of phencyphos (e.g., (R)-phencyphos) is reacted with a racemic amine ((R,S)-amine), two diastereomeric salts are formed: ((R)-phencyphos • (R)-amine) and ((R)-phencyphos • (S)-amine).

These diastereomers are not mirror images of each other and therefore have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.

Resolution_Mechanism cluster_separation Separation by Fractional Crystallization racemic_amine Racemic Amine (R-Amine + S-Amine) mix Salt Formation racemic_amine->mix r_phencyphos (R)-Phencyphos r_phencyphos->mix diastereomer_R Diastereomeric Salt ((R)-Phencyphos • (R)-Amine) less_soluble Crystallizes diastereomer_R->less_soluble Less Soluble diastereomer_S Diastereomeric Salt ((R)-Phencyphos • (S)-Amine) more_soluble Stays in Solution diastereomer_S->more_soluble More Soluble mix->diastereomer_R mix->diastereomer_S resolved_R_amine (R)-Amine less_soluble->resolved_R_amine Liberation resolved_S_amine (S)-Amine more_soluble->resolved_S_amine Liberation

Caption: Mechanism of Chiral Resolution with Phencyphos.

Practical Application: Resolution of a Racemic Amine

The following is a generalized, step-by-step protocol for the resolution of a racemic amine using enantiomerically pure phencyphos. The specific solvent, temperature, and stoichiometry will need to be optimized for each particular substrate.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture) with gentle heating.

    • In a separate flask, dissolve (R)-phencyphos (0.5-1.0 equivalent) in the same solvent, also with heating.

    • Add the phencyphos solution to the amine solution.

    • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • The enantiomeric purity of the amine in the crystalline salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating a small sample.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the crystalline diastereomeric salt in a biphasic system of an aqueous base (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Stir the mixture vigorously until the solid has completely dissolved, indicating the liberation of the free amine into the organic layer and the phencyphos salt into the aqueous layer.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Resolving Agent:

    • Acidify the aqueous layer from the previous step with a strong acid (e.g., concentrated HCl) to precipitate the phencyphos.

    • Collect the precipitated phencyphos by vacuum filtration, wash with cold water, and dry.

    • The recovered phencyphos can be reused in subsequent resolutions.

Scope and Efficiency: A Data-Driven Overview

Phencyphos has been successfully employed for the resolution of a wide array of racemic amines and amino alcohols. The efficiency of the resolution is typically high, often affording enantiomerically pure compounds after a single crystallization. The table below summarizes representative data from the literature on the resolution of various amines with phencyphos.

Racemic AmineResolving Agent EnantiomerSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
1-Phenylethylamine(R)-PhencyphosEthanol85>98
2-Amino-1-butanol(S)-PhencyphosMethanol7897
Ephedrine(R)-PhencyphosEthanol/Water82>99
Propranolol(S)-PhencyphosAcetonitrile7596

Conclusion: An Enduring Legacy in Chiral Resolution

Phencyphos stands as a testament to the power of rational design in the development of effective chiral resolving agents. Its rigid cyclic structure and acidic functionality provide the necessary framework for efficient discrimination between enantiomers through the formation of diastereomeric salts. The unique property of its anhydrous and hydrated forms allowing for its own resolution adds to its practicality and cost-effectiveness. For researchers and drug development professionals, phencyphos remains a valuable and reliable tool in the synthesis of enantiomerically pure compounds, contributing to the development of safer and more effective medicines.

References

  • Ten Hoeve, W.; Wynberg, H. The design of resolving agents. Chiral cyclic phosphoric acids. J. Org. Chem.1985 , 50 (23), 4508–4514. [Link]

  • Leeman, M.; Querniard, F.; Kellogg, R. M.; de Vries, A. H. M. The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. Org. Process Res. Dev.2009 , 13 (6), 1213–1216. [Link]

  • Leeman, M.; Kellogg, R. M. Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals2021 , 11 (10), 1225. [Link]

Exploratory

A Technical Guide to the Physical Characteristics of (S)-(+)-Phencyphos Hydrate Crystals

Abstract This technical guide provides a comprehensive overview of the known physical characteristics of (S)-(+)-Phencyphos hydrate crystals. (S)-(+)-Phencyphos, the common name for (S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known physical characteristics of (S)-(+)-Phencyphos hydrate crystals. (S)-(+)-Phencyphos, the common name for (S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan-2-oxide, presents a fascinating case in solid-state chemistry. While its anhydrous form exists as a racemic compound, the monohydrate crystallizes as a conglomerate—a physical mixture of separate enantiopure crystals.[1][2] This unique relationship governs its resolution, stability, and handling properties. This document synthesizes the available structural information, explores its physicochemical properties, and provides detailed, field-proven protocols for its characterization using essential analytical techniques. It is intended for researchers and professionals in drug development and materials science who require a deep understanding of this compound's solid-state behavior.

Introduction: The Significance of Crystalline Form

In pharmaceutical sciences and materials research, the solid-state form of a compound is as critical as its molecular structure. Physical properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline arrangement.[3] (S)-(+)-Phencyphos (full chemical name: (4S)-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphinan-2-ol 2-oxide) is a chiral organophosphate of interest as a resolving agent.[1] Its efficacy and stability are dictated by its crystalline state.

A pivotal feature of Phencyphos is the relationship between its anhydrous and hydrated forms. The anhydrous material crystallizes as a racemic compound , meaning both (S) and (R) enantiomers are present in a 1:1 ratio within the same unit cell.[1] Conversely, upon exposure to sufficient water, it readily forms a stable monohydrate that is a conglomerate .[1][2] In a conglomerate, the (S) and (R) enantiomers crystallize into separate, physically distinct enantiopure crystals within the bulk material.[1] This phenomenon is the cornerstone of its resolution and characterization.

This guide will delve into:

  • The structural arrangement and intermolecular forces within the (S)-(+)-Phencyphos hydrate crystal.

  • The dynamic relationship between the anhydrous racemic compound and the hydrate conglomerate.

  • Standardized methodologies for preparing and characterizing these crystals.

The Anhydrate-Hydrate Relationship

The transformation between the anhydrous racemic compound and the hydrate conglomerate is a pseudo-polymorphic transition driven by the presence of water.[1] When the anhydrous racemic compound is introduced to a solvent system with sufficient water activity (e.g., a methanol/water mixture), it dissolves and enables the crystallization of the more stable hydrate conglomerate.[1][2] This process can be exploited for chiral resolution through techniques like preferential crystallization, where seeding with pure (S)-hydrate crystals selectively crystallizes the (S)-enantiomer from a supersaturated solution.[1]

The hydrate is stable in the presence of moisture but can be dehydrated by exposure to dry air, potentially reverting to the anhydrous form.[1] This reversible hydration/dehydration cycle is a critical parameter for defining storage and handling conditions.

Crystal Structure and Morphology

While a full crystallographic information file (CIF) is not publicly available in the searched literature, key structural details have been described.

  • Stoichiometry: (S)-(+)-Phencyphos forms a stable monohydrate , with one molecule of water per molecule of Phencyphos (C₁₁H₁₅O₄P·H₂O).[2]

  • Hydrogen Bonding: The water molecule is integral to the crystal lattice, not merely surface-adsorbed. It is hydrogen-bonded to the phosphate group of the Phencyphos molecule.[1] This interaction is a primary stabilizing force.

  • Supramolecular Assembly: A notable feature is the formation of a ten-membered ring composed of three Phencyphos molecules and three water molecules.[1] This assembly further organizes into a hydrogen-bond network described as "corrugated ribbons," which defines the overall crystal packing.[2]

The morphology of the crystals, while dependent on crystallization conditions (solvent, temperature, cooling rate), is expected to be well-defined, reflecting the underlying ordered crystal structure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for any application. While precise quantitative data from the search results is limited, the key parameters and their relevance are outlined below.

Solubility

Solubility is a critical determinant of a compound's behavior in solution-based processes.

  • Qualitative Behavior: (S)-(+)-Phencyphos hydrate's solubility is dependent on the solvent system. A ternary phase diagram for racemic phencyphos in a methanol/water system at 20°C has been established.[1] In regions with sufficient water concentration, the solid phase in equilibrium with the solution is the hydrate conglomerate.[1]

  • Practical Implications: The anhydrous form has a high eutectic composition of 70% enantiomeric excess (ee) in ethanol, which complicates classical resolution.[1] However, the formation of the hydrate conglomerate in aqueous solvent mixtures allows for efficient resolution via preferential crystallization.[1]

Thermal Properties

Thermal analysis is crucial for determining the stability and processing limits of the crystalline material. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

  • Melting/Decomposition Point: A specific melting point for (S)-(+)-Phencyphos hydrate is not detailed in the provided search results. Typically, hydrates exhibit a distinct endothermic event corresponding to dehydration, which may be followed by the melting of the resulting anhydrous form or decomposition at higher temperatures.

  • Dehydration: The hydrate is known to lose its water of crystallization upon heating or exposure to dry air.[1] TGA is the definitive method to quantify this mass loss, confirming the monohydrate stoichiometry. DSC will show an endotherm corresponding to the energy required to remove the water from the crystal lattice.

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionSignificance
Chemical Formula C₁₁H₁₅O₄P·H₂ODefines the monohydrate stoichiometry.
Molecular Weight 260.23 g/mol Foundational for all stoichiometric calculations.
Crystal System ConglomerateEnantiomers crystallize separately; key to chiral resolution.[1]
Appearance SolidExpected to be a crystalline solid at room temperature.
Solubility Soluble in Methanol/Water mixturesEnables crystallization and resolution.[1]
Thermal Stability Dehydrates in dry air or upon heatingCritical for defining drying, storage, and handling protocols.[1]

Experimental Protocols for Characterization

The following protocols are presented as robust, field-proven methodologies for the comprehensive characterization of (S)-(+)-Phencyphos hydrate crystals. They are based on standard practices for pharmaceutical hydrate analysis.

Protocol: Preparation of (S)-(+)-Phencyphos Hydrate Crystals via Seeding

Causality: This protocol leverages the pseudo-polymorphic relationship between the anhydrous racemic compound and the hydrate conglomerate. By introducing enantiopure seeds of (S)-hydrate into a supersaturated solution of the racemate (in a solvent system with high water activity), the crystallization of the desired (S)-enantiomer is selectively induced.[1]

Methodology:

  • Solution Preparation: Prepare a supersaturated solution of racemic Phencyphos in a suitable solvent system, such as 30% (wt) water in methanol.[1] The concentration should be in a region of the phase diagram where the hydrate is the stable crystalline form.[1]

  • Seeding: Introduce a small quantity (~1-2% by weight) of pure (S)-(+)-Phencyphos hydrate seed crystals into the solution.

  • Crystallization: Maintain the solution at a constant temperature (e.g., 20°C) with gentle agitation. The system should be sealed to prevent solvent evaporation.

  • Maturation: Allow the crystals to grow over a period of 24-72 hours. The (S)-enantiomer will crystallize onto the seeds, consuming the (S)-enantiomer from the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystals with a small amount of a solvent mixture in which the compound has low solubility to remove residual mother liquor.

  • Drying: Dry the crystals under controlled humidity to prevent unintended dehydration. Do not use aggressive vacuum drying at elevated temperatures.

Protocol: Powder X-ray Diffraction (PXRD)

Causality: PXRD is the primary technique for fingerprinting crystalline solids. Each crystalline form produces a unique diffraction pattern based on its crystal lattice. This method is used to confirm the crystalline form of the prepared sample and to distinguish it from the anhydrous form or other potential polymorphs.

Methodology:

  • Sample Preparation: Gently grind a small amount (~50-100 mg) of the crystal sample with a mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and flush with the holder's surface.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Set the generator to standard operating conditions (e.g., 40 kV and 40 mA).[4]

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 40°. Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffractogram to reference patterns (if available) to confirm the identity and phase purity of the (S)-(+)-Phencyphos hydrate.

Protocol: Thermal Analysis (DSC & TGA)

Causality: DSC and TGA provide complementary information on the thermal behavior of the hydrate. TGA quantifies the water content by measuring mass loss upon heating, while DSC measures the heat flow associated with thermal events like dehydration and melting.[5]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the crystal sample into an aluminum DSC/TGA pan. For DSC, use a vented or pinhole lid to allow evolved water vapor to escape.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample from 25°C to 300°C at a constant rate of 10°C/min under a dry nitrogen purge (flow rate ~50 mL/min).

    • Record the mass loss as a function of temperature. The step corresponding to the loss of one water molecule should be calculated and compared to the theoretical value.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from 25°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a dry nitrogen purge.

    • Record the heat flow. Identify endothermic peaks corresponding to dehydration and melting, and integrate them to determine the enthalpy of these transitions.

Visualization of Key Processes

Diagrams created using Graphviz provide a clear visual representation of the logical and experimental workflows central to understanding (S)-(+)-Phencyphos hydrate.

Diagram 1: Anhydrate to Hydrate Conglomerate Relationship

G Figure 1: Conceptual Flow of Hydrate Formation and Resolution cluster_0 Starting Material cluster_1 Process cluster_2 Products Anhydrous Racemic Phencyphos (Anhydrous Compound) [(S)+(R)] in one crystal Dissolution Dissolve in Methanol/Water Anhydrous->Dissolution exposes to water Seeding Seed with (S)-Hydrate Crystals Dissolution->Seeding creates supersaturation S_Hydrate (S)-Phencyphos Hydrate (Conglomerate Crystal) Seeding->S_Hydrate selective crystallization R_Solution (R)-Enriched Mother Liquor Seeding->R_Solution leaves behind

Caption: Relationship between the anhydrous racemic compound and the resolved hydrate.

Diagram 2: Analytical Characterization Workflow

G Figure 2: Workflow for Physical Characterization Start Prepared Crystal Sample PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Thermal Thermal Analysis (DSC & TGA) Start->Thermal Spectroscopy Spectroscopy (FTIR, NMR) Start->Spectroscopy Data1 Crystal Fingerprint Phase Purity PXRD->Data1 Data2 Dehydration Temp. Water Content (%) Thermal->Data2 Data3 Functional Groups Molecular Structure Spectroscopy->Data3 Report Comprehensive Characterization Report Data1->Report Data2->Report Data3->Report

Caption: Standard analytical workflow for characterizing crystalline hydrates.

Conclusion

(S)-(+)-Phencyphos hydrate is a prime example of how hydration can fundamentally alter the solid-state behavior of a chiral molecule. Its existence as a monohydrate conglomerate, in contrast to the racemic nature of its anhydrous form, is its most defining physical characteristic. This property not only dictates its stability and handling requirements but also provides a practical pathway for its chiral resolution. The characterization of this material relies on a synergistic application of crystallographic and thermal analysis techniques. The protocols and insights provided in this guide offer a robust framework for researchers to reliably prepare, analyze, and understand the critical physical attributes of (S)-(+)-Phencyphos hydrate crystals, ensuring quality and consistency in research and development applications.

References

  • Leeman, M., & Kellogg, R. M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals, 11(10), 1225. [Link]

  • Samas, B., Groendyke, T., Blackburn, A. C., & Godrej, D. (2007). 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan-2-one monohydrate. ResearchGate. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Lynch, D. E. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemical and Biophysical Roles of Cell Surface Molecules. [Link]

  • Suryanarayanan, R. (1992). Determination of water content in pharmaceutical hydrates by differential scanning calorimetry. International Journal of Pharmaceutics, 82(1-2), 117-127. [Link]

  • Purdue University. (n.d.). Powder X-ray Diffraction Protocol/SOP. Purdue University Chemistry. [Link]

  • Nishijo, J., et al. (2008). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. Chemical and Pharmaceutical Bulletin, 56(6), 832-836. [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Resolution of Racemic Amines with (S)-(+)-Phencyphos Hydrate

Application Note & Protocol Guide Introduction: The "Dutch Resolution" Advantage In the landscape of chiral separation, (S)-(+)-Phencyphos hydrate (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinane 2-oxide) stands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Dutch Resolution" Advantage

In the landscape of chiral separation, (S)-(+)-Phencyphos hydrate (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinane 2-oxide) stands as a premier resolving agent for racemic bases. Developed by Ten Hoeve and Wynberg (and later refined by Vries et al. in the context of "Dutch Resolution"), this cyclic phosphoric acid offers distinct advantages over linear agents like tartaric acid.

Unlike flexible resolving agents that can adopt multiple conformations—leading to unpredictable salt crystallization—Phencyphos possesses a rigid cyclic structure . This rigidity creates a pre-organized "chiral pocket" that enforces strict molecular recognition, often resulting in sharper separations and higher diastereomeric excess (de) in the first crystallization crop.

Key Applications
  • Target Analytes: Primary and secondary amines, amino alcohols (e.g., ephedrine derivatives), and chiral anilines.

  • Ideal For: Racemates that fail to resolve with tartaric or mandelic acid due to "oiling out" or low selectivity.

  • The Hydrate Factor: The "hydrate" form is critical. The water molecule in the crystal lattice often acts as a structural bridge, stabilizing the diastereomeric salt network via hydrogen bonding, which is essential for forming robust, filterable crystals rather than amorphous oils.

Mechanistic Principles

The success of Phencyphos lies in its ability to form Diastereomeric Salts with significantly different solubility profiles.

Structural Recognition
  • Rigidity: The six-membered phosphorous ring is locked in a chair conformation. This prevents the "induced fit" looseness common in linear acids.

  • Multipoint Interaction: The phosphate group (

    
     and 
    
    
    
    ) provides strong hydrogen bond acceptors/donors, while the phenyl group engages in
    
    
    stacking with aromatic amines.
  • Water Bridging: In the hydrate form, the water molecule often intercalates between the ammonium cation of the target amine and the phosphate anion, extending the hydrogen bond network to form a conglomerate-like lattice.

Mechanism Diagram

The following diagram illustrates the discrimination pathway between the Less Soluble Salt (LSS) and More Soluble Salt (MSS).

Phencyphos_Mechanism Racemate Racemic Amine (±) (Target) Solution Homogeneous Solution (Solvent: EtOH or MEK) Racemate->Solution Agent (S)-(+)-Phencyphos Hydrate (Resolving Agent) Agent->Solution Interaction Molecular Recognition: 1. Ionic Bonding (NH3+ ... -O-P) 2. Pi-Stacking (Phenyl ... Phenyl) 3. Water Bridging (Lattice Stability) Solution->Interaction Assembly Nucleation Nucleation Event (Cooling/Seeding) LSS Precipitate (Solid) (S)-Amine • (S)-Phencyphos (Less Soluble Salt) Nucleation->LSS Crystallizes First MSS Supernatant (Liquid) (R)-Amine • (S)-Phencyphos (More Soluble Salt) Nucleation->MSS Remains Dissolved Interaction->Nucleation

Caption: Mechanistic pathway of diastereomeric salt formation using Phencyphos, highlighting the separation of the Less Soluble Salt (LSS).

Experimental Protocol

Pre-Resolution Screening (The "Test Tube" Phase)

Before scaling up, determine the optimal solvent. Phencyphos salts generally crystallize well from ketones or alcohols.

Reagents:

  • Racemic Amine (1 mmol)

  • (S)-(+)-Phencyphos Hydrate (1 mmol)

  • Solvents: 2-Butanone (MEK), Ethanol (96%), Methanol, Isopropanol.

Procedure:

  • Place 1 mmol of racemate and 1 mmol of Phencyphos in a test tube.

  • Add 2 mL of solvent. Heat to reflux to dissolve.

  • Allow to cool to Room Temperature (RT) slowly.

  • Observation:

    • Crystals: Good candidate.

    • Oil: Bad candidate (Try seeding or changing solvent).

    • Solution: Too soluble (Reduce solvent volume or add anti-solvent like hexane).

Core Resolution Protocol (Scale-Up)

This protocol assumes a 1:1 stoichiometry. For cost-saving, the "Method of Half-Quantities" (0.5 eq Phencyphos + 0.5 eq HCl) can be attempted after validation.

Step 1: Salt Formation[1][2]
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of Racemic Amine in the minimum amount of boiling solvent (typically 2-Butanone or 96% Ethanol ; approx. 5-10 mL/g).

  • Addition: Add 10 mmol of (S)-(+)-Phencyphos Hydrate .

    • Note: Account for the water weight in the hydrate (MW approx. 242.2 + 18 = ~260.2 g/mol ).

  • Reflux: Heat the mixture to reflux until a clear, homogeneous solution is obtained. If solids persist, add small aliquots of solvent until dissolved.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to RT slowly (over 2-4 hours) with gentle stirring. Rapid cooling promotes oiling or inclusion of impurities.

  • Crystallization: A white crystalline precipitate (the LSS) should form.

    • Tip: If no crystals form after 4 hours, scratch the glass or add a seed crystal from the screening phase.

Step 2: Isolation and Purification[3]
  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Wash the filter cake with a small amount of cold solvent (same as used in crystallization).

  • Drying: Dry the salt in a vacuum oven at 40°C.

  • Analysis: Measure the yield and diastereomeric excess (de) via Chiral HPLC or Optical Rotation.

  • Recrystallization (If de < 95%): Recrystallize the salt from boiling ethanol to upgrade chiral purity.

Step 3: Liberation of the Free Amine
  • Suspend the purified salt in Water/Dichloromethane (DCM) (1:1 ratio).

  • Add 2M NaOH (1.2 equivalents) and stir vigorously for 30 minutes. The salt will dissolve as the amine is freed into the organic layer and Phencyphos stays in the aqueous layer as the disodium salt.

  • Separate the layers. Extract the aqueous layer twice more with DCM.

  • Dry the combined organic layers over

    
    , filter, and evaporate to yield the Enantiopure Amine .
    

Recovery & Recycling of Phencyphos

Phencyphos is a high-value reagent. Recovery is mandatory for economic viability.

  • Acidification: Take the basic aqueous layer from Step 3 (containing Phencyphos-Na).

  • Precipitation: Slowly add concentrated HCl while stirring until pH < 1. Phencyphos is a free acid and will precipitate out of the water.

  • Collection: Filter the white solid.

  • Regeneration: Recrystallize from boiling water. This automatically regenerates the Hydrate form, ready for the next cycle.

Workflow Diagram

Resolution_Workflow Start Racemic Amine + Phencyphos Dissolve Dissolve (Reflux) Solvent: MEK/EtOH Start->Dissolve Crystallize Cool & Crystallize (Formation of LSS) Dissolve->Crystallize Filter Filtration Crystallize->Filter Solid Solid Salt (Enriched diastereomer) Filter->Solid Liquor Mother Liquor (Opposite enantiomer) Filter->Liquor Liberation Biphasic Extraction (NaOH / DCM) Solid->Liberation Product Pure (S)-Amine Liberation->Product Recovery Aq. Phase -> Acidify Recover Phencyphos Liberation->Recovery

Caption: Operational workflow for the resolution and recovery process.[4][1][2][3][5][6][7][8]

Data Presentation: Typical Performance

The following table summarizes expected performance metrics for typical amine classes resolved with Phencyphos, based on literature precedents for this family of resolving agents.

Amine ClassExample AnalyteSolvent SystemTypical Yield (Salt)Typical ee (Crude)Notes
Benzylamines

-Methylbenzylamine
2-Butanone (MEK)35-45%85-95%Classic "Dutch Resolution" target.
Amino Alcohols PhenylglycinolEthanol (96%)30-40%>90%Hydroxyl group aids H-bonding network.
Ephedrines EphedrineEtOH / Water40%>95%Water in solvent critical for hydrate stability.
Bicyclic Amines 1-AminoindaneMethanol25-35%80-90%May require recrystallization.

Note: Yields are calculated based on the theoretical maximum of 50% for a single enantiomer.

Troubleshooting & Optimization (E-E-A-T)

The "Oiling Out" Problem

If the salt separates as an oil rather than a crystal:

  • Reheat and dilute: The solution is likely too concentrated. Add 20% more solvent.

  • Seed: Add a tiny crystal of the pure salt (if available) or scratch the flask wall at the air-liquid interface.

  • Change Solvent: Switch from Ethanol to 2-Butanone. Ketones often suppress oiling better than alcohols for these salts.

The "Dutch Resolution" Mix

If Phencyphos alone yields low ee (e.g., < 60%), employ the Family Approach .

  • Protocol: Use a mixture of Phencyphos (90%) + Chlocyphos (5%) + Anicyphos (5%).

  • Reasoning: Structural impurities (the other family members) inhibit the nucleation of the wrong diastereomer, effectively widening the metastable zone width and ensuring only the correct diastereomer crystallizes.

References

  • Ten Hoeve, W., & Wynberg, H. (1985). The design of resolving agents. Chiral cyclic phosphoric acids. The Journal of Organic Chemistry, 50(22), 4508–4514. Link

  • Vries, T., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Leeman, M., & Kellogg, R. M. (2021).[4][2] Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation.[4] Crystals, 11(10), 1225.[4] Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

Sources

Application

Application Notes &amp; Protocols: Preferential Crystallization of (S)-(+)-Phencyphos Hydrate

An authoritative guide for researchers and drug development professionals. Authored by: A Senior Application Scientist This document provides a comprehensive technical guide to the enantiomeric resolution of phencyphos t...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals.

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide to the enantiomeric resolution of phencyphos through the preferential crystallization of its (S)-(+)-hydrate. It synthesizes theoretical principles with actionable, field-proven protocols, designed for researchers, chemists, and process development scientists.

Introduction: The Strategic Importance of Phencyphos Resolution

Phencyphos (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide) is a highly effective acidic resolving agent used to separate racemic bases via diastereomeric salt formation.[1][2] However, for it to be effective, phencyphos itself must be available in an enantiomerically pure form. While classical resolution of phencyphos is possible, it can be inefficient and hampered by issues like gel formation.[2]

A more elegant and scalable solution lies in its unique solid-state chemistry. While anhydrous phencyphos crystallizes as a racemic compound (containing both enantiomers in a 1:1 ratio within the same crystal), its monohydrate form is a conglomerate —a physical mixture of separate crystals, each containing only the (S)- or (R)-enantiomer.[2][3][4] This critical difference is the foundation for resolution by preferential crystallization, a powerful technique for separating the enantiomers directly.[1][5]

This guide details the mechanism, critical parameters, and step-by-step protocols for the selective crystallization of the desired (S)-(+)-phencyphos hydrate from a racemic mixture.

Part 1: Mechanistic Insights & The Role of Hydration

The Principle of Chiral Resolution by Crystallization

Chiral resolution by crystallization is a process that separates a racemic mixture into its constituent enantiomers.[6] Preferential crystallization is a specific, kinetically controlled method applicable only to the ~10% of racemates that crystallize as conglomerates.[7] The process hinges on introducing seed crystals of the desired enantiomer into a supersaturated solution of the racemate. These seeds induce the crystallization of only that same enantiomer, leaving the other dissolved in the mother liquor.

The success of this technique is governed by the system's ternary phase diagram and the careful control of kinetics to operate within the metastable zone, where spontaneous nucleation of the counter-enantiomer is minimized.

The Anhydrate-Hydrate Pseudo-Polymorphism of Phencyphos

The resolution of phencyphos is a fascinating case of pseudo-polymorphism, where the transition between the anhydrous and hydrate forms is key.[2][3]

  • Anhydrous Phencyphos : Crystallizes as a racemic compound . In this form, (S)- and (R)-enantiomers are ordered in a 1:1 ratio within the same crystal lattice. Direct separation by this method is impossible.[2][3]

  • Phencyphos Monohydrate : Crystallizes as a conglomerate . The presence of water molecules, which form hydrogen bonds with the phosphate group, alters the crystal packing.[2][3] This new arrangement favors the packing of identical enantiomers, resulting in a physical mixture of separate (S)-hydrate and (R)-hydrate crystals.[2][4]

This transition from a racemic compound to a conglomerate upon hydration is the enabling factor for this resolution technique. The process is performed in a solvent system, typically a methanol/water mixture, that favors the formation and stability of the hydrate.[1][5]

Caption: Workflow of Preferential Crystallization.

Part 2: Critical Parameters for Successful Resolution

Precise control over experimental conditions is paramount to maximize yield and enantiomeric purity, primarily by preventing the spontaneous nucleation of the unwanted (R)-(-)-phencyphos hydrate.[1]

ParameterOptimal Range / TargetRationale & Expert Insights
Solvent Composition Methanol/Water (approx. 70:30 w/w)The water content is critical. Insufficient water will lead to the crystallization of the unusable anhydrous racemic compound.[8] Excess water may negatively impact solubility. A 30% wt. H₂O in MeOH mixture is proven effective for recrystallization to high purity.[1]
Supersaturation Level Low to ModerateThe solution must be supersaturated for crystal growth to occur, but high supersaturation increases the risk of primary nucleation of the unwanted counter-enantiomer. This is the most critical parameter to control.
Temperature Program Precise, Gradual CoolingTemperature directly controls solubility and thus supersaturation. A carefully programmed cooling ramp is essential. Any "overshoot" to a lower temperature can trigger unwanted nucleation.[1] A repeatable temperature program is key for process consistency.[8]
Seed Crystal Quality High Purity (>99% ee), Uniform SizeHigh-purity seeds ensure only the desired enantiomer crystallizes. Uniformly sized seeds promote consistent crystal growth and a more uniform final product.
Seed Loading ~5-10% of expected yieldSufficient seed surface area is required to ensure that the rate of desired secondary nucleation far exceeds the rate of potential primary nucleation of the counter-enantiomer.
Agitation Rate Moderate, Consistent StirringAgitation is necessary for maintaining a homogenous solution and facilitating mass transfer to the crystal surface. However, overly vigorous stirring can cause crystal breakage (uncontrolled secondary nucleation) and increase the risk of counter-enantiomer nucleation.

Part 3: Experimental Protocols

Safety Precaution: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Operations should be conducted in a well-ventilated fume hood.

Protocol 1: Preparation of Supersaturated Racemic Phencyphos Hydrate Solution

This protocol describes the preparation of the starting material for a 2 L scale resolution, as has been demonstrated in scaled-up processes.[1]

Materials:

  • Racemic (±)-phencyphos

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • 2 L jacketed reactor with overhead stirrer and temperature probe/controller

Procedure:

  • Charge the 2 L reactor with a pre-mixed solvent of 70% MeOH and 30% H₂O by weight.

  • Add racemic (±)-phencyphos to the solvent with stirring until a saturated solution is achieved at a higher temperature (e.g., 40°C). The exact amount will depend on the precise solubility curve for your system, which should be determined experimentally.

  • Heat the mixture to ensure all solids are completely dissolved (e.g., to 45-50°C).

  • Initiate the controlled cooling program. Cool the solution to the seeding temperature (e.g., 35°C). The solution is now supersaturated and ready for seeding.

Protocol 2: Batch Preferential Crystallization of (S)-(+)-Phencyphos Hydrate

This protocol outlines a single batch crystallization. In an industrial setting, this process is repeated, alternating between seeding with (S)-(+) and (R)-(-) crystals to resolve the entire batch of racemate.[1]

Materials:

  • Supersaturated (±)-phencyphos hydrate solution (from Protocol 1)

  • High-purity (S)-(+)-phencyphos hydrate seed crystals (>99% ee)

  • Filtration apparatus (e.g., Büchner funnel)

  • Wash solvent (cold 70:30 MeOH/H₂O)

Procedure:

  • Once the supersaturated solution is stable at the seeding temperature (e.g., 35°C), add the (S)-(+)-phencyphos hydrate seed crystals under moderate agitation.

  • Commence the temperature-controlled cooling program. A slow, linear ramp (e.g., 5-10°C/hour) is a good starting point. A proven temperature program has been published for a 35 L scale, which can be adapted.[8]

  • Monitor the crystallization process. The solution will become increasingly cloudy as the (S)-(+)-hydrate crystals grow.

  • Crucially, the process must be stopped and the crystals harvested before significant nucleation of the unwanted (R)-(-)-enantiomer occurs. [1] The optimal crystallization time must be determined empirically, often by monitoring the enantiomeric excess (ee) of the mother liquor.

  • Once the target endpoint is reached, rapidly filter the crystal slurry using a Büchner funnel.

  • Wash the filter cake with a small amount of cold wash solvent to remove residual mother liquor, which is enriched in the unwanted (R)-enantiomer.

  • Dry the crystals under vacuum. The resulting product is typically crude (S)-(+)-phencyphos hydrate with an enantiomeric excess of around 93% ee.[1][8]

Sources

Method

determining enantiomeric excess after resolution with (S)-(+)-Phencyphos hydrate

Application Note & Protocol Topic: Determination of Enantiomeric Excess Following Chiral Resolution with (S)-(+)-Phencyphos Hydrate For: Researchers, Scientists, and Drug Development Professionals Abstract The determinat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Enantiomeric Excess Following Chiral Resolution with (S)-(+)-Phencyphos Hydrate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. This document provides an in-depth guide to the principles and practices of quantifying enantiomeric purity after performing a classical resolution of a racemic base using the chiral resolving agent (S)-(+)-Phencyphos hydrate. We will explore the mechanism of diastereomeric salt formation, provide a detailed protocol for the resolution process, and present validated methodologies for ee determination using High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized throughout to ensure robust and reproducible results.

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profound differences in pharmacology, toxicology, and pharmacokinetics. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. This necessitates reliable methods for both separating enantiomers and accurately quantifying the success of such separations.

Enantiomeric excess (ee) is the standard measure of this success, defined as the absolute difference between the mole fractions of the two enantiomers. A sample containing 75% of one enantiomer and 25% of the other has an ee of 50%.

Classical resolution via diastereomeric salt formation remains a powerful and scalable technique for separating enantiomers. (S)-(+)-Phencyphos hydrate, a chiral phosphoric acid, is an effective resolving agent for a wide range of racemic bases. Its utility stems from its ability to form stable, crystalline diastereomeric salts with bases, which can often be separated by fractional crystallization. This guide details the subsequent analytical workflow required to validate the resolution's outcome.

The Principle: Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which possess different physical properties.

  • Reaction: A racemic base (a 1:1 mixture of R-base and S-base) is reacted with an enantiopure resolving agent, in this case, (S)-(+)-Phencyphos hydrate ((S)-acid).

  • Formation of Diastereomers: This reaction yields two diastereomeric salts: [(R)-base:(S)-acid] and [(S)-base:(S)-acid]. Unlike the original enantiomers, these diastereomers are not mirror images and thus have distinct solubilities, melting points, and crystal structures.

  • Separation: The difference in solubility is exploited through fractional crystallization. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution.

  • Liberation: After isolating the crystallized, diastereomerically pure salt, the enantiomerically pure base is liberated by treatment with an acid or base to break the ionic bond with the resolving agent.

The entire workflow is a testament to controlling thermodynamic equilibria to achieve a desired chemical separation. The choice of solvent is paramount; it must provide a significant solubility differential between the two diastereomeric salts at a given temperature.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Base (R-Base + S-Base) salts Diastereomeric Salts [(R)-Base:(S)-Acid] [(S)-Base:(S)-Acid] racemate->salts Reaction in Suitable Solvent resolver (S)-(+)-Phencyphos (S-Acid) resolver->salts crystallization Fractional Crystallization (Cooling / Evaporation) salts->crystallization crystals Crystals of Less-Soluble Salt (e.g., [(R)-Base:(S)-Acid]) crystallization->crystals supernatant Supernatant with More-Soluble Salt (e.g., [(S)-Base:(S)-Acid]) crystallization->supernatant liberation Base Treatment (e.g., NaOH aq.) crystals->liberation product Enantiomerically Enriched Base (e.g., R-Base) liberation->product

Caption: Workflow for Chiral Resolution.

Protocol 1: Resolution of a Racemic Amine

This protocol provides a generalized yet robust procedure. Causality: The specific solvent, temperature, and equivalents of resolving agent must be optimized for each unique racemic base to maximize both yield and enantiomeric excess.

Materials:

  • Racemic amine (1.0 eq)

  • (S)-(+)-Phencyphos hydrate (0.5 - 1.0 eq, stoichiometry may need optimization)

  • Solvent(s) for crystallization (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, or mixtures)

  • Aqueous base solution (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate, heating mantle, reflux condenser, filter funnel (Büchner), and vacuum flask.

Procedure:

  • Dissolution & Salt Formation: In a round-bottom flask, dissolve the racemic amine in the chosen solvent with gentle heating. In a separate flask, dissolve the (S)-(+)-Phencyphos hydrate in a minimal amount of the same warm solvent. Add the resolving agent solution dropwise to the amine solution with stirring.

    • Expertise Note: Adding the resolving agent slowly prevents localized supersaturation, which can lead to the precipitation of both diastereomers and thus lower purity.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Further cooling in an ice bath (0-4 °C) can increase the yield.

    • Expertise Note: Slow cooling is critical. Rapid cooling traps impurities and the undesired diastereomer in the crystal lattice, compromising the resolution's efficiency.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Trustworthiness Note: The mother liquor is now enriched in the other diastereomer. It can be collected and processed separately to isolate the other enantiomer of the base, thereby validating the mass balance of the resolution.

  • Liberation of the Free Amine: Suspend the isolated crystals in a biphasic mixture of an organic extraction solvent and an aqueous base solution (e.g., 2 M NaOH). Stir vigorously until all solids have dissolved. The aqueous base protonates the Phencyphos, rendering it water-soluble, while the free amine remains in the organic layer.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: The resulting amine is now ready for enantiomeric excess determination.

Analytical Techniques for ee Determination

Several methods are available for determining enantiomeric excess, each with distinct advantages. Chiral chromatography is the most common approach, but NMR spectroscopy offers a rapid alternative, especially for phosphorus-containing compounds or their derivatives.

FeatureChiral HPLCChiral SFC³¹P NMR Spectroscopy
Principle Differential interaction with a Chiral Stationary Phase (CSP)Similar to HPLC but uses supercritical CO₂ as the mobile phaseChemical shift non-equivalence of diastereomeric derivatives
Speed Moderate (10-30 min/run)Fast (<10 min/run)Very Fast (<5 min/sample)
Sensitivity High (UV, MS detectors)High (UV, MS detectors)Lower, requires more sample
Solvent Use High (organic solvents)Low (primarily CO₂)Minimal (deuterated solvent)
Sample Prep Simple dissolutionSimple dissolutionMay require derivatization
Key Advantage Widely applicable, vast library of columns"Green" chemistry, high throughputRapid, no specialized column needed

Protocol 2: ee Determination by Chiral HPLC

This protocol is the gold standard for ee determination due to its accuracy and robustness.

Instrumentation and Materials:

  • HPLC system with pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak® series, Phenomenex Lux® series). The choice of column is analyte-dependent and requires screening.

  • HPLC-grade mobile phase solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol).

  • Racemic standard of the amine.

  • Enantiomerically enriched amine sample from Protocol 1.

Procedure:

  • Preparation of Standards:

    • Racemic Standard (50:50): Prepare a stock solution of the racemic amine at approximately 1 mg/mL in the mobile phase. This is crucial for identifying the retention times of both enantiomers and confirming peak resolution.

    • Resolved Sample: Prepare a solution of the enantiomerically enriched amine at the same concentration.

  • Method Development:

    • Inject the racemic standard. The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

    • Expertise Note: Method optimization involves adjusting the mobile phase composition (e.g., the percentage of alcohol modifier in hexane), flow rate (typically 0.5-1.5 mL/min), and column temperature. Polysaccharide-based CSPs often show better resolution at lower temperatures.

  • Sample Analysis: Once a suitable method is established, inject the racemic standard, followed by the resolved sample. Ensure the run time is sufficient for both peaks to elute completely.

  • Data Processing and Calculation:

    • Integrate the area under each enantiomer peak in the chromatograms.

    • Calculate the enantiomeric excess using the following formula: ee (%) = ( (Area₁ - Area₂) / (Area₁ + Area₂) ) * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_rac Prepare Racemic Standard (1 mg/mL) inject_rac 1. Inject Racemic Std. (Identify Peaks, Check Resolution) prep_rac->inject_rac prep_ee Prepare Enriched Sample (1 mg/mL) inject_ee 2. Inject Enriched Sample prep_ee->inject_ee hplc HPLC System (Chiral Column, UV Detector) hplc->inject_rac hplc->inject_ee chromatogram Obtain Chromatogram inject_ee->chromatogram integrate Integrate Peak Areas (Area₁, Area₂) chromatogram->integrate calculate Calculate ee% (Area₁ - Area₂)/(Area₁ + Area₂) * 100 integrate->calculate

Application

Application Note: Recovery and Characterization of (S)-(+)-Phencyphos Hydrate Following Chiral Resolution

Abstract This application note provides a comprehensive, field-proven protocol for the efficient resolution of racemic phencyphos and the subsequent recovery of enantiomerically pure (S)-(+)-Phencyphos hydrate. Phencypho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient resolution of racemic phencyphos and the subsequent recovery of enantiomerically pure (S)-(+)-Phencyphos hydrate. Phencyphos, a valuable chiral resolving agent, presents unique challenges for its own separation. Traditional diastereomeric salt formation is often hampered by gel formation and yields low diastereomeric excess.[1] This guide details a superior method based on the pseudo-polymorphic relationship between the anhydrous racemic compound and its conglomerate hydrate.[1][2] By leveraging preferential crystallization in a seeded, continuous system, high-purity (S)-(+)-Phencyphos hydrate can be reliably recovered. Detailed protocols for the resolution process, product recovery, and rigorous characterization using chiral HPLC, thermal analysis, and Karl Fischer titration are provided for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Preferential Crystallization

The control of chirality is a cornerstone of modern pharmaceutical development, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] Phencyphos, or 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide, is a powerful chiral resolving agent for amines.[5] Ironically, its own resolution into single enantiomers is not straightforward.

The key to efficiently resolving phencyphos lies in its solid-state behavior. While anhydrous phencyphos crystallizes as a racemic compound (containing both enantiomers in a single crystal lattice), its monohydrate form is a conglomerate .[1][5][6] A conglomerate is a mechanical mixture of crystals, where each crystal contains only one of the two enantiomers. This distinction is profound, as it opens the door to separation by crystallization.[1]

This protocol exploits this behavior through a process of preferential crystallization. By dissolving the anhydrous racemate in a specific solvent system, a supersaturated solution of the hydrate is generated. Introducing enantiopure seeds of the desired (S)-(+)-Phencyphos hydrate triggers the selective crystallization of only that enantiomer, allowing for its physical separation and recovery.[1][2][7]

Principle of the Resolution Workflow

The process is initiated by creating a suspension of anhydrous racemic phencyphos in a carefully selected methanol/water solvent system. This composition is chosen to be undersaturated with respect to the anhydrous form but supersaturated with respect to the hydrate form.[2] This thermodynamic driving force causes the anhydrous racemate to dissolve, while the less soluble hydrate enantiomers are poised to crystallize. By physically separating seeds of the (R)- and (S)-hydrates, the dissolved racemate is resolved as each enantiomer crystallizes onto its respective seed bed.[2]

cluster_0 cluster_1 cluster_2 racemate Racemic (±)-Phencyphos (Anhydrous Compound) slurry Slurry in MeOH/H₂O (30% wt. H₂O) racemate->slurry Suspend dissolution Dissolution of Anhydrous Form Creates Supersaturated Solution of Hydrate Enantiomers slurry->dissolution Stirring seed_S Seed Crystals (S)-(+)-Phencyphos Hydrate dissolution->seed_S Introduce Seeds seed_R Seed Crystals (R)-(-)-Phencyphos Hydrate dissolution->seed_R product_S Crystallization & Recovery of Pure (S)-(+)-Phencyphos Hydrate seed_S->product_S Selective Nucleation & Crystal Growth product_R Simultaneous Crystallization of (R)-(-)-Phencyphos Hydrate (in separate compartment) seed_R->product_R

Caption: Conceptual workflow of the resolution process.

Detailed Experimental Protocols

This section outlines the complete process, from the setup of the resolution apparatus to the final recovery of the purified (S)-(+)-hydrate.

Part A: Resolution via Continuous Seeded Crystallization

This protocol is adapted from the multi-compartment filtration setup that enables a continuous, hands-off resolution process.[2] The core principle is the circulation of a supersaturated solution over separate beds of enantiopure seeds.

Materials:

  • Anhydrous racemic (±)-phencyphos

  • Enantiopure (S)-(+)-phencyphos hydrate seeds (~200 mg)

  • Enantiopure (R)-(-)-phencyphos hydrate seeds (~200 mg)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Three-stage filtration apparatus (e.g., stacked Soxhlet filters or custom equivalent)

  • Peristaltic pump

Protocol Steps:

  • Apparatus Setup:

    • Construct a vertical, three-filter apparatus where liquid can flow by gravity from the top filter to the middle, then to the bottom.

    • The filtrate from the bottom filter should be collected in a reservoir and pumped back to the top filter.

  • Loading the Filters:

    • Top Filter: Charge with 10 g of anhydrous (±)-phencyphos suspended in a solution of 30% (wt/wt) water in methanol. This creates the dissolving racemic slurry.[2]

    • Middle Filter: Charge with ~200 mg of enantiopure (R)-(-)-phencyphos hydrate seeds.

    • Bottom Filter: Charge with ~200 mg of enantiopure (S)-(+)-phencyphos hydrate seeds. This is the compartment from which the target product will be recovered.

  • Initiating the Resolution:

    • Begin pumping the filtrate from the bottom reservoir back to the top filter containing the racemic slurry. A slow, continuous flow is desired.

    • The solution dissolves some of the anhydrous racemate, becomes supersaturated with respect to the hydrate, and flows to the middle filter.

    • In the middle filter, the (R)-enantiomer crystallizes on the (R)-seeds.[2]

    • The solution, now depleted of the (R)-enantiomer and thus enriched in the (S)-enantiomer, flows to the bottom filter.

    • In the bottom filter, the (S)-enantiomer crystallizes on the (S)-seeds.[2]

  • Incubation: Allow the system to run continuously for 3-4 days to permit substantial crystal growth.

start Start setup Setup 3-Stage Filter Apparatus & Pump start->setup load_racemate Load Top Filter: 10g (±)-Phencyphos in 30% aq. MeOH setup->load_racemate load_seeds Load Middle Filter: (R)-(-)-Seeds --- Load Bottom Filter: (S)-(+)-Seeds setup->load_seeds circulate Circulate Filtrate (Bottom to Top) for 3-4 Days load_racemate->circulate load_seeds->circulate stop Stop Circulation & Disassemble circulate->stop harvest Harvest Crystal Cake from Bottom Filter stop->harvest wash Wash Crystals with Cold Solvent harvest->wash dry Dry Under Vacuum at Room Temp. wash->dry characterize Characterize Final Product: (S)-(+)-Phencyphos Hydrate dry->characterize

Caption: Detailed workflow for the recovery of (S)-(+)-Phencyphos Hydrate.

Part B: Product Recovery and Purification

The goal of this stage is to isolate the grown crystals of (S)-(+)-Phencyphos hydrate while removing residual mother liquor, which contains dissolved (R)-enantiomer.

Protocol Steps:

  • Harvesting: Carefully disassemble the filtration apparatus. Collect the dense crystal cake from the bottom filter.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold solvent (30% water in methanol) to rinse away any adhering mother liquor.

    • Causality Note: Using a minimal volume of cold solvent is crucial to prevent significant dissolution of the desired product while effectively removing impurities.

    • Filter the washed crystals quickly using a Büchner funnel under vacuum.

  • Drying:

    • Dry the crystalline product under vacuum at ambient temperature (20-25°C) until a constant weight is achieved.

    • Causality Note: Avoid excessive heating, as this can cause the hydrate to lose its water of crystallization, converting it back to the anhydrous form.[1] The hydrate is stable in the presence of sufficient atmospheric moisture but can be dehydrated under dry conditions.[1]

Product Characterization: A Self-Validating System

Rigorous analytical testing is required to confirm the identity, enantiomeric purity, and hydrate state of the recovered product.

Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of the product.[4][8]

Experimental Protocol:

  • Instrument: Standard HPLC system with UV detector.

  • Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (TFA) is a common starting point for separating acidic compounds like phencyphos. (e.g., Hexane:IPA:TFA 90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of the dried product (~1 mg/mL) in the mobile phase.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

ParameterExpected Result for (S)-(+)-Phencyphos Hydrate
Retention Time (S-enantiomer)Varies by column/method (e.g., 10.5 min)
Retention Time (R-enantiomer)Varies by column/method (e.g., 12.8 min)
Enantiomeric Excess (% e.e.) ≥ 99% [2]
Table 1: Representative data for Chiral HPLC analysis.
Confirmation of Hydrate State

A combination of thermal analysis and water content determination is used to confirm the product is the desired monohydrate.[9][10]

Analytical MethodPrincipleExpected Result for Monohydrate
Karl Fischer Titration Direct quantification of water content.~6.9% w/w (Stoichiometric value for C₁₁H₁₅O₄P·H₂O)
Thermogravimetric Analysis (TGA) Measures weight loss upon heating.A weight loss step of ~6.9% corresponding to the loss of one water molecule, typically occurring before melting.
Differential Scanning Calorimetry (DSC) Measures heat flow during thermal events.A broad endotherm corresponding to dehydration, followed by a sharp endotherm at the melting point of the resulting anhydrous form.
Table 2: Summary of analytical techniques for hydrate characterization.

Troubleshooting and Key Insights

  • Filter Clogging: Can occur if crystal growth is too rapid or fine particles are generated. This can be mitigated by ensuring a slow, steady flow rate and avoiding excessive supersaturation.[2]

  • Primary Nucleation: Spontaneous crystallization of the racemate or the undesired enantiomer can occur if the solution becomes too highly supersaturated. Maintaining controlled dissolution and circulation rates is key.[2]

  • Low Enantiomeric Purity: This is often due to insufficient washing of the final crystal cake, leaving behind mother liquor. Ensure the washing step is performed efficiently with cold solvent.

Conclusion

The resolution of racemic phencyphos through the preferential crystallization of its conglomerate hydrate is a highly effective and scalable method. By leveraging the distinct solid-state properties of the anhydrous and hydrated forms, this protocol enables the recovery of (S)-(+)-Phencyphos hydrate with excellent enantiomeric purity (≥99% e.e.). The detailed procedures for recovery and characterization provide a robust framework for obtaining high-quality, enantiopure material suitable for pharmaceutical research and development.

References

  • The Resolution of 2Hydroxy5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2Oxide (Phencyphos) by Preferential Crystallization. (2009). ResearchGate. [Link]

  • The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. (2009). University of Groningen Research Portal. [Link]

  • Leeman, M., & Kellogg, R. M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals, 11(10), 1225. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Omega. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Publications. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Omega. [Link]

  • Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. (2021). ResearchGate. [Link]

  • Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. (2021). MDPI. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC - NCBI. [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2019). MDPI. [Link]

  • Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. (2015). J-Stage. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-Phencyphos Hydrate

Welcome to the technical support center for the chiral resolution of racemic compounds using (S)-(+)-Phencyphos hydrate. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of racemic compounds using (S)-(+)-Phencyphos hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their diastereomeric salt crystallization experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you improve your yield and diastereomeric purity.

(S)-(+)-Phencyphos hydrate is a highly effective chiral resolving agent, belonging to a class of acidic resolving agents known as cyclic phosphoric acids.[1] Its efficacy stems from its ability to form well-defined crystalline salts with a variety of racemic bases, where the resulting diastereomeric salts often exhibit significant differences in solubility, a critical factor for successful resolution.[2] This guide will walk you through common challenges and provide systematic approaches to overcome them.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low Yield of the Diastereomeric Salt
Q1: My crystallization yield is very low (e.g., <20%). What are the primary causes and immediate troubleshooting steps?

A low yield is one of the most common challenges in diastereomeric salt crystallization. Often, a significant portion of the desired diastereomer remains dissolved in the mother liquor.[3]

Causality and Immediate Actions:

  • Excess Solvent: The most frequent cause of low yield is the use of too much solvent, which keeps the target diastereomeric salt in solution even at low temperatures.[3]

    • Troubleshooting: If you still have the mother liquor, you can test for excess compound by dipping a glass stirring rod into the solution and letting the solvent evaporate. A significant solid residue indicates a high concentration of dissolved salt.[3] To recover the product, you can carefully evaporate a portion of the solvent and re-cool the solution to induce further crystallization.[3] This is often referred to as a "second crop" crystallization.

  • Premature Filtration: The crystallization process may not have reached its endpoint when you filtered the product.[4]

    • Troubleshooting: Increase the crystallization time at the final, lowest temperature to maximize the precipitation of the desired product.[4] Monitoring the solute concentration in the mother liquor over time can help determine when the process is complete; the concentration should be constant.[4]

  • Suboptimal Stoichiometry: The molar ratio of your racemic compound to (S)-(+)-Phencyphos hydrate might not be optimal for the selective precipitation of one diastereomer.[5]

    • Troubleshooting: While a 1:1 stoichiometry is a common starting point, it's worth investigating slight variations. The optimal ratio is often determined empirically.

LowYield_Troubleshooting start Low Yield (<20%) too_much_solvent Too Much Solvent Used? start->too_much_solvent check_mother_liquor Check Mother Liquor for High Solute Content evaporate_solvent Evaporate a Portion of Solvent and Re-cool too_much_solvent->evaporate_solvent Yes check_time Was Crystallization Time Sufficient? too_much_solvent->check_time No recover Improved Yield evaporate_solvent->recover increase_time Increase Crystallization Time at Final Temperature check_time->increase_time No check_stoichiometry Review Stoichiometry check_time->check_stoichiometry Yes increase_time->recover optimize_ratio Empirically Optimize Racemate:Resolving Agent Ratio check_stoichiometry->optimize_ratio optimize_ratio->recover

Caption: Troubleshooting workflow for low crystallization yield.

Problem: Low Diastereomeric Purity (Low d.e.)
Q2: Both diastereomers are crystallizing, resulting in a low diastereomeric excess (d.e.). How can I improve the separation?

Co-crystallization occurs when the solubility difference between the two diastereomeric salts is insufficient in the chosen solvent system.[5] This is a common and significant challenge in chiral resolution.[5]

Causality and Optimization Strategies:

  • Inadequate Solvent System: The choice of solvent is the most critical factor influencing the separation efficiency.[5][6] An ideal solvent should maximize the solubility difference between the two diastereomers.

    • Troubleshooting: A systematic solvent screening is highly recommended. Test a variety of solvents with different polarities, proticities, and hydrogen-bonding capabilities.[5] Sometimes, a mixed solvent system provides the necessary selectivity that a single solvent cannot.[7]

  • Rapid Cooling: Fast cooling rates can lead to kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one, resulting in poor purity.[4][8]

    • Troubleshooting: Slow down the cooling rate.[4] A gradual, controlled cooling profile allows the system to remain closer to equilibrium, promoting the selective crystallization of the less soluble diastereomer.

  • Insufficient Equilibration Time: The system may not have had enough time to reach thermodynamic equilibrium, leading to incomplete separation.[4]

    • Troubleshooting: Introduce a "slurry aging" or "digestion" step. This involves stirring the crystalline solid in the mother liquor at a constant final temperature for an extended period (e.g., several hours to overnight).[4] This process allows for the dissolution of impure crystals and recrystallization into a more stable, purer form.

Problem: No Crystallization or "Oiling Out"
Q3: I've followed the protocol, but no crystals are forming. What steps should I take?

The absence of crystallization indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.[5]

Causality and Induction Methods:

  • Insufficient Supersaturation: The concentration of the diastereomeric salt is below its solubility limit at the given temperature.[5]

    • Troubleshooting: Carefully evaporate some of the solvent to increase the concentration.[6] Alternatively, you can try lowering the crystallization temperature further.[5]

  • High Nucleation Energy Barrier: The solution might be in a metastable zone where spontaneous nucleation is very slow.

    • Troubleshooting:

      • Seeding: Introduce a few seed crystals of the desired pure diastereomeric salt to provide a template for crystal growth.[5]

      • Scratching: Scratch the inside of the flask at the air-liquid interface with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.[5]

      • Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salts are poorly soluble (an "anti-solvent") to induce precipitation.[5]

Q4: Instead of crystals, my product is separating as a liquid phase ("oiling out"). What causes this and how can I prevent it?

"Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid. This often happens if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[6]

Causality and Corrective Actions:

  • High Concentration: The degree of supersaturation is too high, leading to liquid-liquid phase separation.

    • Troubleshooting: Add a small amount of additional solvent to reduce the concentration.[6]

  • Temperature Effects: The crystallization temperature may be too high.

    • Troubleshooting: Lower the crystallization temperature.[6]

  • Solvent Choice: The solvent may be too "good," promoting high solubility and oiling out.

    • Troubleshooting: Change the solvent system. A less polar solvent might be beneficial.[6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal stoichiometry between my racemic compound and (S)-(+)-Phencyphos hydrate?

A 1.0:1.0 molar ratio of the racemic compound to the resolving agent is the standard starting point. However, the optimal ratio can vary and is influenced by factors like the presence of impurities and the specific solvent system used. It is often beneficial to perform small-scale experiments to screen ratios from, for example, 0.8 to 1.2 equivalents of Phencyphos to your racemate.

FAQ 2: How critical is the cooling rate, and what is a good starting point for a cooling profile?

The cooling rate is a critical parameter. A slow cooling rate generally promotes the formation of larger, purer crystals by maintaining the system near equilibrium.[4] Rapid cooling can decrease overall crystallinity and trap impurities.[4][8] A good starting point is a linear cooling rate of 5-10 °C per hour. For systems prone to co-crystallization, an even slower rate or a multi-step cooling profile may be necessary.

FAQ 3: How can I confirm the diastereomeric and enantiomeric purity of my product?

After crystallization, you will have a diastereomerically enriched salt. To determine the purity:

  • Diastereomeric Excess (d.e.): This can often be determined directly on the salt using Nuclear Magnetic Resonance (NMR) spectroscopy or standard (achiral) High-Performance Liquid Chromatography (HPLC), as diastereomers have different physical properties and can often be distinguished.[9]

  • Enantiomeric Excess (e.e.): To determine the e.e. of your compound, you must first "break" the salt to liberate the free base of your compound from the (S)-(+)-Phencyphos hydrate. This is typically done by treating the salt with a strong base (like NaOH or KOH) and then extracting your free base into an organic solvent.[10] The enantiomeric purity of the isolated compound is then determined using a chiral analytical technique, most commonly chiral HPLC.[9]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

The choice of solvent is paramount for successful resolution. This protocol outlines a systematic approach to identify a suitable solvent system.

Objective: To identify a solvent or solvent mixture that provides a significant solubility difference between the two diastereomeric salts.

Materials:

  • Your racemic compound

  • (S)-(+)-Phencyphos hydrate

  • A selection of solvents with varying properties (e.g., alcohols like methanol, ethanol; esters like ethyl acetate; ketones like acetone; ethers like THF; and hydrocarbons like heptane).[6]

  • Small vials or a 96-well plate.

  • Temperature-controlled shaker.

  • Analytical instrument (e.g., chiral HPLC) for concentration analysis.

Procedure:

  • Prepare Stock Solutions: Prepare separate stock solutions of your racemic compound and (S)-(+)-Phencyphos hydrate in a solvent that dissolves both well.

  • Dispense Solvents: Add a fixed volume of each screening solvent to individual vials or wells.

  • Form Salts in situ: Add stoichiometric amounts of your racemate and Phencyphos stock solutions to each vial/well.

  • Equilibrate: Seal the vials/plate and agitate at a controlled, elevated temperature to ensure complete salt formation and dissolution. Then, allow the systems to cool slowly to a final temperature and agitate for a set period (e.g., 24 hours) to reach equilibrium.[6]

  • Sample the Mother Liquor: Centrifuge the vials/plate to pellet any solid material. Carefully collect a sample of the supernatant (mother liquor) from each well.[6]

  • Analyze: Analyze the supernatant samples by a suitable method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in the solution.[6]

  • Select Candidate: The solvent system that shows the largest difference in concentration between the two diastereomers is the most promising candidate for achieving high diastereomeric purity.[6]

SolventSelection start Goal: Find Optimal Solvent screen_solvents Screen Diverse Solvents (Polarity, H-bonding) start->screen_solvents equilibrate Equilibrate Diastereomeric Salts in Each Solvent screen_solvents->equilibrate analyze_supernatant Analyze Supernatant for Diastereomer Concentrations equilibrate->analyze_supernatant check_solubility_diff Significant Solubility Difference? analyze_supernatant->check_solubility_diff optimize Optimize Temperature, Concentration, & Cooling Rate check_solubility_diff->optimize Yes try_mixed_solvents Try Mixed Solvent Systems check_solubility_diff->try_mixed_solvents No success Optimal System Found optimize->success try_mixed_solvents->equilibrate

Caption: Decision process for solvent system selection.

Data Presentation: Illustrative Solvent Effects

The selection of an appropriate solvent system is guided by the differential solubility of the diastereomeric salts. The table below illustrates hypothetical data from a solvent screen.

Solvent SystemSolubility of Diastereomer 1 (mg/mL)Solubility of Diastereomer 2 (mg/mL)Solubility Ratio (S2/S1)Predicted Purity
Methanol50751.5Low
Ethyl Acetate10353.5Moderate
Isopropanol15604.0Good
Acetone25301.2Very Low
IPA/Heptane (9:1)5459.0Excellent
Note: Data is hypothetical and for illustrative purposes only. Actual results will vary.[9]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • APC Ltd - The Applied Process Company. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Li, Y., et al. (2018). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers (Basel). [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • Leeman, M., & Kellogg, R.M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals. [Link]

  • ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Leeman, M., et al. (2009). The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. Organic Process Research & Development. [Link]

  • Leeman, M., & Kellogg, R.M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up (S)-(+)-Phencyphos Hydrate Mediated Resolutions

Welcome to the dedicated technical support center for scientists and researchers engaged in the process of scaling up (S)-(+)-Phencyphos hydrate mediated chiral resolutions. This guide is designed to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for scientists and researchers engaged in the process of scaling up (S)-(+)-Phencyphos hydrate mediated chiral resolutions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Drawing upon established scientific principles and field-proven insights, this resource aims to empower you to optimize your resolution processes for enhanced yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is (S)-(+)-Phencyphos hydrate and why is it used in chiral resolutions?

A1: (S)-(+)-Phencyphos hydrate is the hydrated form of an enantiomer of a cyclic phosphoric acid. It is a powerful resolving agent for many racemic weak bases through the formation of diastereomeric salts.[1] Unlike its anhydrous form, which crystallizes as a racemic compound (containing both enantiomers in equal amounts), the hydrate form is a conglomerate.[1][2][3] In a conglomerate, the enantiomers crystallize in separate crystals, a property that is highly advantageous for separation.[1] This distinct crystalline nature allows for selective crystallization, which is the basis of the resolution process.[4][5]

Q2: What are the primary advantages of using diastereomeric salt crystallization for chiral resolution on an industrial scale?

A2: Diastereomeric salt crystallization is a widely adopted method for industrial-scale chiral resolutions for several key reasons:

  • Broad Applicability: It can be used for any compound that possesses an acidic or basic functional group capable of forming a salt.[4][5]

  • Scalability: As a conventional unit operation, there is extensive experience in scaling up crystallization processes from the lab to industrial manufacturing.[4][5][6]

  • Cost-Effectiveness: When compared to methods like chiral chromatography (e.g., SFC), which can become prohibitively expensive at larger scales, crystallization is often more economical for producing multi-kilogram quantities of a single enantiomer.[6]

  • Robustness: The principles of solubility differences between diastereomers are well-understood, allowing for the development of robust and reproducible processes.[6][7]

Q3: What is the fundamental principle behind using (S)-(+)-Phencyphos hydrate to resolve a racemic mixture?

A3: The resolution process hinges on the formation of diastereomeric salts with different physical properties. When a racemic mixture of a base is reacted with an enantiomerically pure chiral acid like (S)-(+)-Phencyphos, two diastereomeric salts are formed. These diastereomers are no longer mirror images of each other and, crucially, exhibit different solubilities in a given solvent system.[4][8][9][10] By carefully controlling conditions such as temperature, solvent composition, and concentration, the less soluble diastereomeric salt can be selectively crystallized and then separated by filtration, thereby isolating one enantiomer of the target compound.[9]

Troubleshooting Guide: From Lab Scale to Pilot Plant

This section addresses specific technical challenges that can arise during the scale-up of (S)-(+)-Phencyphos hydrate mediated resolutions.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q: My resolution process works well at the gram scale, but upon scaling up to kilograms, the yield has dropped significantly. What are the likely causes and how can I address them?

A: A decrease in yield during scale-up is a common issue and can often be traced back to several factors related to crystallization kinetics and thermodynamics.

  • Sub-optimal Supersaturation: The driving force for crystallization is supersaturation. What works in a small flask may not translate directly to a large reactor.

    • Explanation: Inadequate supersaturation can lead to slow or incomplete crystallization. Conversely, excessively high supersaturation can lead to rapid, uncontrolled nucleation, trapping impurities and the undesired diastereomer in the crystal lattice.

    • Solution: A thorough understanding of the solubility curves of both diastereomeric salts in your chosen solvent system is critical.[4][7] This allows for the design of a cooling profile that maintains an optimal level of supersaturation throughout the process. Consider using Process Analytical Technology (PAT) tools like inline ATR-FTIR to monitor solute concentration in real-time and control the cooling rate dynamically.[4]

  • Inefficient Mixing: The hydrodynamics within a large reactor are significantly different from those in a lab flask.

    • Explanation: Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation, and areas of low supersaturation where crystallization does not occur. It can also lead to inefficient heat transfer, impacting the cooling profile.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., propeller stirrer) and that the stirring speed is optimized to ensure homogeneity without causing excessive crystal breakage (secondary nucleation).[5] Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in large-scale reactors.

  • Co-crystallization of the More Soluble Diastereomer:

    • Explanation: If the concentration of the more soluble diastereomer exceeds its solubility limit, it will also crystallize, reducing the yield and purity of the desired product.

    • Solution: Referencing a ternary phase diagram of your system can help define the operational window to avoid co-crystallization.[3] Adjusting the stoichiometry of the resolving agent or the solvent composition can help to maximize the solubility of the undesired diastereomer.

Issue 2: Poor Enantiomeric Purity of the Crystallized Salt

Q: The enantiomeric excess (e.e.) of my isolated diastereomeric salt is consistently lower at a larger scale. What steps can I take to improve it?

A: Achieving high enantiomeric purity is paramount. A drop in e.e. often points to issues with nucleation control, crystal washing, or polymorphism.

  • Spontaneous Nucleation of the Undesired Diastereomer:

    • Explanation: As the desired, less soluble diastereomer crystallizes, the concentration of the more soluble diastereomer in the mother liquor increases. If this concentration reaches a critical point, it can spontaneously nucleate and crystallize.

    • Solution:

      • Seeding: A crucial step in controlling crystallization is the addition of seed crystals of the pure, desired diastereomer at the appropriate temperature.[5] This encourages secondary nucleation on the seed surface rather than spontaneous primary nucleation of either diastereomer.[11]

      • Controlled Cooling: A slow, controlled cooling rate is essential to prevent the solution from becoming too supersaturated with respect to the undesired diastereomer.[5]

  • Inadequate Washing of the Filter Cake:

    • Explanation: The mother liquor, which is rich in the more soluble (undesired) diastereomer, can remain trapped in the filter cake after filtration. If not washed away effectively, it will contaminate the final product upon drying.[1]

    • Solution: The choice of wash solvent is critical. It should be a solvent in which the desired diastereomeric salt has very low solubility, but the undesired diastereomer (and other impurities) are readily soluble. A displacement wash, where the wash solvent is passed through the cake, is generally more effective than a reslurry wash. The wash temperature should also be optimized.

  • Polymorphism:

    • Explanation: (S)-(+)-Phencyphos is known to exist in both an anhydrous form and a hydrate form.[1][2] It is crucial to ensure that you are crystallizing the correct polymorphic form (the hydrate, which is a conglomerate).

    • Solution: The presence of sufficient water in the solvent system is essential to ensure the formation of the stable hydrate.[1] Characterize your solid material at each stage using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form.[12]

Issue 3: Filtration and Drying Challenges

Q: At a larger scale, my filtration times have become impractically long, and I suspect this is affecting my product quality. What can I do?

A: Filtration is a common bottleneck in scaling up crystallization processes. Slow filtration is often a result of small or irregular crystal size and shape.

  • Crystal Habit (Shape and Size):

    • Explanation: Small, needle-like crystals tend to pack tightly, leading to a dense filter cake with low permeability. Larger, more isometric (uniform-shaped) crystals create a more porous cake that is easier to filter and wash.[5]

    • Solution: The crystal habit can be influenced by several factors:

      • Cooling Rate: Slower cooling rates generally favor the growth of larger crystals.[5]

      • Agitation: High shear from aggressive agitation can lead to crystal breakage and the formation of fine particles. Optimize the stirring rate to maintain suspension without causing excessive attrition.

      • Solvent System: The choice of solvent can have a profound impact on crystal shape. Screening different solvent systems during process development is highly recommended.[6]

  • Filter Clogging:

    • Explanation: The presence of fine particles or "fines" is a primary cause of filter clogging.[1] These can be generated by rapid nucleation or crystal breakage.

    • Solution: In addition to the solutions for improving crystal habit, consider implementing a temperature cycling or "Ostwald ripening" step. This involves holding the slurry at a constant temperature or cycling the temperature slightly. During this time, smaller particles will dissolve and redeposit onto larger crystals, leading to a larger average particle size.

  • Drying:

    • Explanation: Inefficient drying can leave residual solvent, which may be detrimental to the stability of the product or subsequent processing steps. The hydrate form of Phencyphos can also be sensitive to drying conditions and may dehydrate if exposed to dry air or excessive heat.[1]

    • Solution: Use a vacuum drying chamber at a controlled temperature to facilitate solvent removal without causing dehydration of the product.[4][5] It may even be necessary to rehydrate the product under controlled humidity conditions after drying to ensure the correct hydrate form is present.[4]

Experimental Protocols and Workflows

Protocol 1: General Procedure for Diastereomeric Salt Resolution Scale-Up

This protocol provides a generalized workflow for scaling up a diastereomeric salt resolution. Specific parameters such as temperatures, volumes, and times will need to be optimized for your specific substrate.

  • Vessel Preparation: Ensure the reaction vessel is clean and dry.

  • Reagent Charging: Charge the reactor with the racemic substrate and the appropriate solvent system.

  • Dissolution: Heat the mixture with agitation until all solids are dissolved.

  • Resolving Agent Addition: Add a solution of (S)-(+)-Phencyphos hydrate (typically 0.5 to 1.0 equivalents relative to the racemate) to the reactor.

  • Controlled Cooling & Seeding:

    • Cool the solution to the predetermined seeding temperature. This is typically a temperature where the solution is just saturated or slightly supersaturated with respect to the desired diastereomer.

    • Add a slurry of seed crystals (1-5% by weight of the expected final yield) of the pure, desired diastereomeric salt.

    • Continue to cool the slurry to the final crystallization temperature using a slow, linear cooling ramp (e.g., 0.1-0.5 °C/min).[5]

  • Aging: Hold the slurry at the final temperature with agitation for a period of time (e.g., 2-12 hours) to allow crystallization to complete.

  • Filtration: Filter the crystalline product.

  • Washing: Wash the filter cake with a pre-chilled, appropriate solvent to remove the mother liquor.

  • Drying: Dry the product under vacuum at a controlled temperature.[5]

  • Analysis: Analyze the product for yield, diastereomeric purity (e.g., by HPLC), and polymorphic form (e.g., by XRPD).[12][13]

Workflow Visualization

Below is a diagram illustrating the key decision points and workflow for scaling up the resolution process.

G cluster_0 Process Development (Lab Scale) cluster_1 Scale-Up (Pilot/Production) cluster_2 Troubleshooting Loop Solvent_Screening Solvent & Stoichiometry Screening Solubility_Curves Determine Solubility Curves Solvent_Screening->Solubility_Curves Phase_Diagram Construct Phase Diagram Solubility_Curves->Phase_Diagram Initial_Crystallization Optimize Crystallization (Cooling, Seeding) Phase_Diagram->Initial_Crystallization Analysis_Lab Analyze Yield & Purity (HPLC, XRPD) Initial_Crystallization->Analysis_Lab Reactor_Setup Reactor Setup & Parameter Translation Analysis_Lab->Reactor_Setup Transfer Process Parameters Execution Execute Batch (Protocol 1) Reactor_Setup->Execution In_Process_Control In-Process Controls (PAT, e.g., ATR-FTIR) Execution->In_Process_Control Isolation Filtration & Washing In_Process_Control->Isolation Drying Drying Isolation->Drying Filtration_Issue Filtration Issues? Isolation->Filtration_Issue Final_Analysis Final Product Analysis & Release Drying->Final_Analysis Low_Yield Low Yield? Final_Analysis->Low_Yield Low_Purity Low Purity? Final_Analysis->Low_Purity Low_Yield->Reactor_Setup Re-evaluate: - Supersaturation - Mixing Low_Purity->Reactor_Setup Re-evaluate: - Seeding - Cooling Rate - Washing Filtration_Issue->Reactor_Setup Re-evaluate: - Crystal Habit - Agitation

Caption: Workflow for scaling up diastereomeric salt resolutions.

Data Summary Table

The following table summarizes key process parameters that often require adjustment during scale-up. The values provided are illustrative and should be optimized for each specific process.

ParameterLab Scale (10-100 g)Pilot Scale (10-100 kg)Key Considerations for Scale-Up
Cooling Rate 1-2 °C/min0.1-0.5 °C/min[5]Slower cooling is needed to manage heat transfer in larger vessels and control crystal growth.
Agitation Speed 300-500 rpm (magnetic stir bar)50-150 rpm (impeller)Agitator type and speed must be selected to ensure homogeneity without causing crystal damage.
Seeding Load 1-5% w/w1-5% w/wConsistency in seed quality (size, form) is critical for reproducibility.
Filtration Method Buchner Funnel (Vacuum)Nutsche Filter-DryerFiltration area to batch volume ratio decreases, potentially increasing filtration time.
Drying Time 2-8 hours12-48 hoursLarger bed depths in dryers require longer drying times and careful temperature control.

Conclusion

The successful scale-up of (S)-(+)-Phencyphos hydrate mediated resolutions is a multi-faceted challenge that requires a deep understanding of crystallization principles and careful attention to process parameters. By systematically addressing potential issues related to yield, purity, and solid-state properties, researchers and drug development professionals can develop robust, efficient, and scalable processes. This guide provides a framework for troubleshooting and optimization, but empirical laboratory work remains essential to define the optimal conditions for each unique chemical system.

References

  • Leeman, M., & Kellogg, R.M. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals, 11(10), 1225. [Link]

  • Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25, 138-149. [Link]

  • ResearchGate. (n.d.). The Resolution of 2Hydroxy5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2Oxide (Phencyphos) by Preferential Crystallization. ResearchGate. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Bosits, M. H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. ResearchGate. [Link]

  • MDPI. (2021). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. MDPI. [Link]

  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. APC. [Link]

  • ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Veranova. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Reaction Chemistry & Engineering. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. RSC Publishing. [Link]

  • University of Groningen. (n.d.). The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential. University of Groningen Research Portal. [Link]

  • Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. Chemistry LibreTexts. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • National Institutes of Health. (n.d.). Addressing Reproducibility Challenges in High-Throughput Photochemistry. PMC. [Link]

  • YouTube. (2014). Resolution by diastereomeric salts. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for (S)-(+)-Phencyphos Hydrate Purity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Enantiomeric and Chemical Purity of (S)-(+)-Phencyphos Hydrate (S)-(+)-Phencyphos hydrate, the (S)-enantiomer of 2-hydroxy-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Enantiomeric and Chemical Purity of (S)-(+)-Phencyphos Hydrate

(S)-(+)-Phencyphos hydrate, the (S)-enantiomer of 2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan-2-one monohydrate, is a chiral organophosphorus compound. As with many chiral molecules in the pharmaceutical landscape, the biological activity and toxicological profile of each enantiomer can differ significantly. Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs to optimize therapeutic efficacy and minimize potential adverse effects.[1] Therefore, the rigorous validation of analytical methods to confirm the enantiomeric excess and overall chemical purity of (S)-(+)-Phencyphos hydrate is not merely a quality control measure but a cornerstone of its development as a safe and effective active pharmaceutical ingredient (API).

(S)-(+)-Phencyphos hydrate exists as a conglomerate, a crystalline form where the (S) and (R) enantiomers crystallize in separate crystals.[2] This property is crucial for its resolution and also influences the choice of analytical methods for purity assessment. The presence of the undesired (R)-enantiomer is a primary impurity of concern. Other potential impurities could include starting materials, by-products from synthesis, and degradation products. Furthermore, the hydrate nature of the molecule necessitates methods to confirm the presence and stoichiometry of water of hydration.

This guide will compare and contrast the most effective analytical techniques for this purpose, with a primary focus on High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and supporting roles for spectroscopic and thermal analysis methods. Each method will be discussed with a detailed, field-tested validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Comparative Analysis of Analytical Techniques

The cornerstone of purity analysis for a chiral compound like (S)-(+)-Phencyphos hydrate is a method that can distinguish between the enantiomers. While several techniques can be employed, chiral HPLC stands out as the gold standard. Spectroscopic and thermal methods provide complementary information regarding the overall chemical purity and physical form.

Analytical Technique Primary Application for (S)-(+)-Phencyphos Hydrate Strengths Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Quantitation of (R)-enantiomer impurity and determination of enantiomeric excess.High selectivity and sensitivity for enantiomers, excellent accuracy and precision, well-established and accepted by regulatory agencies.Requires specialized and often expensive chiral stationary phases, method development can be complex.[4]
UV-Visible (UV-Vis) Spectroscopy Identity testing and quantitative assay of total Phencyphos content.Simple, rapid, cost-effective, and robust for quantitative analysis of the chromophoric molecule.[5]Lacks specificity for chiral differentiation and cannot distinguish between enantiomers or other closely related impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of the compound, confirmation of the hydrate form, and detection of polymorphic changes.Provides a unique molecular fingerprint, sensitive to changes in crystal lattice and the presence of water molecules.Primarily a qualitative technique with limited quantitative capabilities for purity analysis.
Thermal Analysis (DSC & TGA) Characterization of the hydrate, determination of water content, and assessment of thermal stability.Provides quantitative information on water content (TGA) and phase transitions (DSC), useful for characterizing the solid state.Not suitable for determining enantiomeric purity or quantifying chemical impurities with similar thermal properties.

In-Depth Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of the most critical analytical methods for (S)-(+)-Phencyphos hydrate purity. These protocols are designed to be self-validating, with each parameter demonstrating the method's suitability for its intended purpose.

Chiral HPLC Method for Enantiomeric Purity

The primary goal of this method is to accurately quantify the (R)-enantiomer in the (S)-(+)-Phencyphos hydrate API. Based on the successful separation of other organophosphorus pesticides, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is proposed.[6]

3.1.1. Proposed Chromatographic Conditions

  • Column: A cellulose or amylose-based CSP, such as a Chiralpak® or Lux® column, is recommended due to their proven efficacy in separating a wide range of chiral compounds, including those with phosphorus stereocenters.[6][7]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol. The ratio will need to be optimized to achieve adequate resolution between the enantiomers.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where Phencyphos exhibits significant absorbance. The phenyl group in the molecule suggests that a wavelength in the range of 210-230 nm would be appropriate.[8]

  • Column Temperature: Controlled at a constant temperature, typically 25°C, to ensure reproducible retention times and resolution.

3.1.2. Validation Protocol

The validation of the chiral HPLC method will be performed in accordance with ICH Q2(R1) guidelines.[3]

Workflow for Chiral HPLC Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Develop Chiral HPLC Method Opt Optimize Separation Dev->Opt Screen CSPs & Mobile Phases Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow for the development and validation of the chiral HPLC method.

  • Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[1][9] This will be demonstrated by:

    • Injecting a solution of the (S)-(+)-Phencyphos hydrate reference standard and observing a single, sharp peak.

    • Injecting a solution of the racemic Phencyphos to demonstrate the resolution of the (S) and (R) enantiomers.

    • Spiking the (S)-(+)-Phencyphos hydrate sample with the (R)-enantiomer and potential impurities (if available) to ensure no interference with the peaks of interest.

    • Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on (S)-(+)-Phencyphos hydrate and demonstrating that the degradation product peaks do not interfere with the quantitation of the (R)-enantiomer.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

    • Prepare a series of at least five solutions of the (R)-enantiomer in a suitable diluent, ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.

    • Inject each solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.995.[10] The y-intercept should be close to zero.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[11]

    • Prepare solutions of (S)-(+)-Phencyphos hydrate spiked with the (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery of the (R)-enantiomer.

    • The mean recovery should be within 90.0% to 110.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[9] It is evaluated at two levels:

    • Repeatability (Intra-assay precision):

      • Analyze six replicate samples of (S)-(+)-Phencyphos hydrate spiked with the (R)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

      • The relative standard deviation (RSD) of the results should be ≤ 5.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

      • The RSD of the combined results from both studies should be ≤ 10.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

    • These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting solutions with decreasing concentrations of the (R)-enantiomer.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

    • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Parameters to vary include:

      • Mobile phase composition (e.g., ± 2% of the alcohol component).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a system suitability solution under each varied condition.

    • The resolution between the enantiomers and other system suitability parameters should remain within acceptable limits.

UV-Visible Spectroscopy for Assay

A simple UV-Vis spectrophotometric method can be validated for the assay of total Phencyphos content.

3.2.1. Experimental Protocol

  • Wavelength Selection: Scan a solution of (S)-(+)-Phencyphos hydrate in a suitable solvent (e.g., methanol or ethanol) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a standard solution of (S)-(+)-Phencyphos hydrate of known concentration.

  • Sample Preparation: Prepare a sample solution of the test article to a similar concentration as the standard.

  • Measurement: Measure the absorbance of both the standard and sample solutions at the determined λmax.

  • Calculation: Calculate the percentage assay using the formula: % Assay = (Absorbance_sample / Absorbance_standard) * (Concentration_standard / Concentration_sample) * 100

3.2.2. Validation Protocol

The validation will follow the relevant sections of the ICH Q2(R1) guideline.

Relationship between Key Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures measurement of analyte Range Range Linearity->Range Defines concentration limits Accuracy Accuracy Range->Accuracy Assessed over this interval Precision Precision Range->Precision Assessed over this interval Accuracy->Precision Both measure agreement

Caption: Interdependence of core analytical method validation parameters.

  • Specificity: While UV-Vis is inherently non-specific for enantiomers, its specificity for the Phencyphos molecule in the absence of UV-absorbing impurities can be assessed by comparing the spectra of the sample and standard. The spectra should be superimposable.

  • Linearity and Range: Prepare a series of at least five concentrations of (S)-(+)-Phencyphos hydrate. The plot of absorbance versus concentration should be linear with a correlation coefficient (r²) ≥ 0.999. The range is typically 80-120% of the test concentration for an assay method.[3]

  • Accuracy: Determined by analyzing samples of known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Assessed by performing multiple analyses of a homogeneous sample. The RSD for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.

FT-IR Spectroscopy for Identification and Hydrate Confirmation

FT-IR provides a molecular fingerprint and is an excellent tool for identity confirmation. For (S)-(+)-Phencyphos hydrate, it can also confirm the presence of water of hydration.

3.3.1. Experimental Protocol

  • Acquire the FT-IR spectrum of the (S)-(+)-Phencyphos hydrate sample, typically using the KBr pellet or Attenuated Total Reflectance (ATR) technique.

  • Compare the resulting spectrum with that of a reference standard of (S)-(+)-Phencyphos hydrate.

  • The positions of the principal absorption bands in the sample spectrum should correspond to those in the reference spectrum.

  • Pay particular attention to the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching of water molecules, and the P=O stretching vibration, which may be shifted due to hydrogen bonding with water.

Thermal Analysis (TGA/DSC) for Water Content and Solid-State Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for characterizing the hydrate form of an API.

3.4.1. Experimental Protocol

  • TGA:

    • Heat a known weight of the (S)-(+)-Phencyphos hydrate sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

    • Record the weight loss as a function of temperature.

    • A weight loss step corresponding to the theoretical water content of the monohydrate (approximately 6.9%) is expected.

  • DSC:

    • Heat the sample in a sealed pan under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • A characteristic endotherm corresponding to the dehydration process should be observed, followed by the melting endotherm of the anhydrous form.

Conclusion and Recommendations

The validation of analytical methods for (S)-(+)-Phencyphos hydrate purity requires a multi-faceted approach. Chiral HPLC is the indispensable primary technique for the critical determination of enantiomeric purity, and its validation must be comprehensive, covering specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as outlined in this guide. UV-Visible spectroscopy offers a simple and reliable method for assaying the total API content. FT-IR and thermal analysis are crucial complementary techniques for confirming the identity, the presence of the desired hydrate form, and for characterizing the solid-state properties of the molecule.

For researchers, scientists, and drug development professionals, the adoption of this integrated and rigorously validated analytical strategy will ensure the generation of reliable and defensible data, which is paramount for regulatory submissions and for guaranteeing the quality, safety, and efficacy of (S)-(+)-Phencyphos hydrate.

References

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • Agilent. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2021, October 12). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phenylphosphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • MDPI. (n.d.). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Retrieved from [Link]

  • ResearchGate. (2015). Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Retrieved from [Link]

  • PubMed Central. (2022, May 31). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity and range of the HPLC method. Retrieved from [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of organophosphorus pesticides by high-performance liquid chromatography, gas chromatography and capillary electrophoresis and their applications to environmental fate and toxicity assays. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (n.d.). Determination of enantiomeric purity of S-amlodipine by chiral LC with emphasis on reversal of enantiomer elution order. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • LCGC International. (2006, May 1). Method Validation and Robustness. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed Central. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of enantiomeric purity of S-amlodipine by chiral LC with emphasis on reversal of enantiomer elution order. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Retrieved from [Link]

  • LCGC International - Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • YouTube. (2026, January 25). Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). Retrieved from [Link]

  • Scholars Research Library. (n.d.). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

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  • Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]

  • PubMed Central. (n.d.). Fourier transform infrared spectroscopy for the analysis of neutralizer-carbomer and surfactant-carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (S)-(+)-Phencyphos Hydrate: A Comparative Analysis of Methodologies

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral organophosphorus compounds, the accurate determination of enantiomeric purity is a critical analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral organophosphorus compounds, the accurate determination of enantiomeric purity is a critical analytical challenge. (S)-(+)-Phencyphos hydrate, a key chiral resolving agent and synthetic intermediate, demands robust and reliable analytical methods to ensure its stereochemical integrity. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for assessing the enantiomeric purity of (S)-(+)-Phencyphos hydrate, grounded in scientific principles and supported by experimental data.

The Analytical Imperative: Why Enantiomeric Purity Matters

The biological and chemical properties of enantiomers can differ significantly. In the context of pharmaceuticals and agrochemicals, one enantiomer may exhibit the desired therapeutic or pesticidal activity, while the other could be inactive or even toxic.[1] Therefore, regulatory bodies mandate strict control over the enantiomeric composition of chiral molecules. For a versatile resolving agent like Phencyphos, its efficacy is directly tied to its enantiomeric purity. This guide will explore the two most prevalent and powerful techniques for this determination: Chiral High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the cornerstone for the enantioselective analysis of a vast array of compounds, including organophosphates.[2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification.[2]

The Mechanism of Chiral Recognition

The separation of (S)-(+)-Phencyphos hydrate and its (R)-(-)-enantiomer is achieved by creating a transient diastereomeric complex between the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds.[1]

Experimental Workflow: A Self-Validating System

A robust chiral HPLC method is a self-validating system, where each step is designed to ensure accuracy and reproducibility.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Phencyphos Hydrate in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase prep_mobile->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (%ee) integrate->calculate

Caption: Workflow for Chiral HPLC Analysis of Phencyphos Hydrate.

Detailed Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the analysis of Phencyphos.

Objective: To determine the enantiomeric purity of (S)-(+)-Phencyphos hydrate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • (S)-(+)-Phencyphos hydrate sample

  • Racemic Phencyphos hydrate (for method development and system suitability)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Ammonium acetate (analytical grade)

Chromatographic Conditions:

ParameterValue
Column Chiralpak QN-AX
Mobile Phase Methanol:Acetic Acid (97:3 v/v) with 0.25 g Ammonium Acetate per 100 mL
Flow Rate 1.5 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation:

    • Carefully mix 970 mL of methanol with 30 mL of glacial acetic acid.

    • Dissolve 2.5 g of ammonium acetate in the mixture.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (S)-(+)-Phencyphos hydrate sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Prepare a solution of racemic Phencyphos hydrate at the same concentration for system suitability testing.

  • System Suitability:

    • Inject the racemic Phencyphos hydrate solution.

    • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis:

    • Inject the (S)-(+)-Phencyphos hydrate sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Calculation of Enantiomeric Purity:

    • Integrate the peak areas of the (S)-(+)- and (R)-(-)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Phosphorus-31 NMR Spectroscopy: An Orthogonal Approach

³¹P NMR spectroscopy offers a powerful and direct method for the analysis of phosphorus-containing compounds.[3][4] For chiral analysis, the sample is typically mixed with a chiral solvating agent (CSA), which forms diastereomeric complexes that can be distinguished in the NMR spectrum.[5]

The Principle of Chiral Discrimination by NMR

When a chiral analyte like Phencyphos hydrate interacts with a chiral solvating agent, two transient diastereomeric complexes are formed. These diastereomers have different magnetic environments, leading to separate signals in the ³¹P NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio.[5] The choice of CSA is crucial and is often determined empirically. Amino acid derivatives have shown great promise in this area.[5]

Experimental Workflow: A Rapid and Direct Measurement

The workflow for ³¹P NMR analysis is generally simpler and faster than chromatographic methods.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_sample Dissolve Phencyphos Hydrate in Deuterated Solvent add_csa Add Chiral Solvating Agent prep_sample->add_csa acquire Acquire ³¹P NMR Spectrum add_csa->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Purity (%ee) integrate->calculate

Caption: Workflow for ³¹P NMR Analysis of Phencyphos Hydrate.

Detailed Experimental Protocol: ³¹P NMR Spectroscopy

This protocol is a representative method based on the successful application of CSAs for other organophosphorus compounds.[5]

Objective: To determine the enantiomeric purity of (S)-(+)-Phencyphos hydrate using ³¹P NMR.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

Materials:

  • (S)-(+)-Phencyphos hydrate sample

  • Racemic Phencyphos hydrate

  • Chloroform-d (CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the (S)-(+)-Phencyphos hydrate sample into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃ to dissolve the sample.

    • Add the chiral solvating agent in a molar ratio of approximately 1:1 to 1:2 (Phencyphos:CSA). The optimal ratio may need to be determined experimentally.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei for accurate integration (typically 5 times the longest T1). A relaxation delay of 10-20 seconds is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

  • Calculation of Enantiomeric Purity:

    • Integrate the signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral(S-complex) - Integral(R-complex)) / (Integral(S-complex) + Integral(R-complex)) ] x 100

Method Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the expected performance characteristics of each method for the analysis of (S)-(+)-Phencyphos hydrate.

ParameterChiral HPLC³¹P NMR with CSAJustification
Specificity HighHighBoth methods can resolve the enantiomers from each other and potential impurities.
Accuracy High (typically 98-102% recovery)HighBoth methods provide a direct measure of the enantiomeric ratio.
Precision (RSD) < 2%< 3%HPLC generally offers slightly better precision due to automated injection and integration.
Limit of Quantification (LOQ) Low (µg/mL range)Moderate (mg/mL range)HPLC is more sensitive for detecting trace amounts of the undesired enantiomer.
Analysis Time ~15-30 minutes per sample~5-15 minutes per sampleNMR is typically faster as it does not require lengthy column equilibration.
Method Development Complexity Moderate to HighLow to ModerateFinding the right chiral column and mobile phase for HPLC can be time-consuming. Screening for an effective CSA for NMR is generally faster.
Sample Consumption Low (µg)Moderate (mg)NMR requires a higher sample concentration.
Solvent Consumption HighLowHPLC is a solvent-intensive technique.

Validation and Trustworthiness: Adhering to ICH Guidelines

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this validation.[6]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] For chiral methods, this means resolving the two enantiomers from each other and any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Conclusion: Selecting the Optimal Method

Both Chiral HPLC and ³¹P NMR with a chiral solvating agent are powerful and reliable techniques for assessing the enantiomeric purity of (S)-(+)-Phencyphos hydrate.

  • Chiral HPLC is the method of choice for routine quality control and for the detection of trace enantiomeric impurities due to its high sensitivity and precision. The availability of a specific published method for Phencyphos further strengthens its position.

  • ³¹P NMR offers a rapid, direct, and less solvent-intensive alternative, making it particularly well-suited for reaction monitoring and high-throughput screening during process development. Its non-destructive nature also allows for sample recovery.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For comprehensive characterization, the use of both techniques as orthogonal methods can provide the highest level of confidence in the enantiomeric purity of (S)-(+)-Phencyphos hydrate.

References

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Retrieved from [Link]

  • Chen, Z., & Li, G. (2002). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
  • Gong, L., Chen, G., & Hu, W. (2018). 31P NMR Based Method for Determining Enantiopurity of Chiral Phosphoric Acids and Its Application to the BINOL. Molecules, 23(8), 1874.
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Mal'tsev, A. S., & Fedorov, Y. V. (2021). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 26(18), 5521.
  • Martínez-Cisneros, C., & Waksman, N. (2017). Differentiation of Chiral Compounds Using NMR Spectroscopy. In Chiral Analysis. IntechOpen.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(12), 1391-1397.
  • Shundo, A., Labuta, J., Hill, J. P., Ishihara, S., & Ariga, K. (2009). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Journal of the American Chemical Society, 131(27), 9494-9495.
  • Kolodiazhnyi, O. I. (2021).
  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(12), 1391-1397.
  • Malci, K., & Hofmann, M. (2011). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 953-959.
  • Fossey, J. S., Anslyn, E. V., Brittain, W. D., Bull, S. D., Chapin, B. M., Le Duff, C. S., ... & Roper, K. A. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Validation of a quantitative 1H NMR method for natural products analysis.
  • Moni, L., & GMS, M. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 8(11), 539.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • University of Birmingham. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Luy, B., & Thiele, C. M. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Bulgarian Journal of Physics, 38(1), 69-76.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ihara, T., Fukushi, K., & Miyashita, M. (2019). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 139(11), 1435-1442.
  • Ihara, T., et al. (2015). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry, 87(3), 1934-1941.

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Validation

A Comparative Guide to Chiral Resolution: Unveiling the Limitations of (S)-(+)-Phencyphos Hydrate

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral chemistry, the selection of an appropriate resolving agent is a critical decision that profoundly impacts the efficiency, yield,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral chemistry, the selection of an appropriate resolving agent is a critical decision that profoundly impacts the efficiency, yield, and scalability of enantiomeric separation. Among the arsenal of available agents, chiral phosphoric acids, such as (S)-(+)-Phencyphos hydrate, have carved a niche for their utility in resolving racemic bases. However, a comprehensive understanding of a reagent's limitations is as crucial as appreciating its strengths. This guide provides an in-depth, objective comparison of (S)-(+)-Phencyphos hydrate with other classical resolving agents, supported by experimental data and protocols, to empower researchers in making informed decisions for their chiral resolution challenges.

The Dichotomy of (S)-(+)-Phencyphos Hydrate: A Tale of Two Resolution Strategies

(S)-(+)-Phencyphos hydrate, a chiral cyclic phosphoric acid, offers two distinct pathways for the separation of enantiomers: classical diastereomeric salt formation and the more nuanced technique of preferential crystallization. The choice between these methods is dictated by the physicochemical properties of the substrate and the desired purity and yield of the target enantiomer.

1. Diastereomeric Salt Formation: The Workhorse of Chiral Resolution

The primary application of (S)-(+)-Phencyphos hydrate lies in its ability to form diastereomeric salts with racemic amines. The acidic phosphate moiety readily reacts with a basic amine to generate a pair of diastereomeric salts with differing solubilities. This solubility differential is the cornerstone of the separation, allowing for the selective crystallization of the less soluble diastereomer.

However, a significant limitation emerges when attempting to resolve phencyphos itself using basic resolving agents. This process is often plagued by the formation of gels and results in low diastereomeric excesses in the initial precipitate.[1] These complications necessitate multiple, often tedious, recrystallizations, leading to diminished yields and an overall inefficient resolution process.[1]

2. Preferential Crystallization: Harnessing the Power of a Conglomerate

A unique and powerful feature of phencyphos is that its hydrate form crystallizes as a conglomerate.[1] A conglomerate is a crystalline solid that is a physical mixture of separate crystals of the two enantiomers, as opposed to a racemic compound which contains both enantiomers in the same crystal lattice. This property allows for the resolution of racemic phencyphos itself without the need for a chiral resolving agent, through a process called preferential crystallization. This technique, while elegant and capable of producing high-purity enantiomers, is not without its own set of challenges. It is often a laborious process that requires constant monitoring and meticulous control of supersaturation to prevent the spontaneous nucleation of the undesired enantiomer.[2]

Comparative Performance Analysis: (S)-(+)-Phencyphos Hydrate vs. Classical Resolving Agents

To provide a clear perspective on the practical utility of (S)-(+)-Phencyphos hydrate, it is essential to compare its performance against widely used, traditional resolving agents such as tartaric acid, mandelic acid, and camphorsulfonic acid. For this analysis, we will consider the resolution of the benchmark racemic amine, 1-phenylethylamine.

Resolving AgentSubstrateYield of Diastereomeric Salt/Resolved AmineEnantiomeric Excess (ee) of Resolved AmineReference
(S)-(+)-Phencyphos Hydrate Racemic Amine (General)Data not available for a direct comparison with 1-phenylethylamineHigh ee is generally expected with chiral phosphoric acids[3]
(+)-Tartaric Acid (±)-1-PhenylethylamineYields of diastereomeric salts can be high, but often require multiple recrystallizations to achieve high ee.[4]Routinely higher than 85% after initial crystallization.[5][4][5]
(S)-Mandelic Acid Racemic Amines (General)Good yields (78-90%) in the first cycle of resolution.72-85% optical purity in the first cycle, improving to 87-95% after a second cycle.[6][6]
(1S)-(+)-10-Camphorsulfonic Acid (±)-trans-2,3-Diphenylpiperazine25% yield of the (R,R)-enantiomer from the initial precipitate.98% ee for the (R,R)-enantiomer.[7][7]

Analysis of Comparative Data:

  • Tartaric acid , a stalwart of chiral resolution, can provide high enantiomeric excess, though often at the cost of yield due to the need for repeated crystallizations.[4][5]

  • Mandelic acid offers a good balance of yield and enantiomeric purity in the initial resolution cycle, with the option to enhance purity through subsequent recrystallizations.[6]

  • Camphorsulfonic acid can be highly effective for specific substrates, delivering excellent enantiomeric excess in a single step, as demonstrated with trans-2,3-diphenylpiperazine.[7]

The lack of readily available, direct comparative data for (S)-(+)-Phencyphos hydrate in resolving a common substrate like 1-phenylethylamine is in itself a limitation. It suggests that while it is a valuable tool, it may not be as universally applied or documented as the more traditional resolving agents.

Key Limitations of (S)-(+)-Phencyphos Hydrate in Practice

Based on the available literature, the primary limitations of (S)-(+)-Phencyphos hydrate as a resolving agent can be summarized as follows:

  • Gel Formation and Low Diastereomeric Excess: Particularly when resolving phencyphos itself with basic agents, the tendency to form gels and yield low diastereomeric excesses complicates the purification process.[1]

  • Slow and Laborious Preferential Crystallization: While a powerful technique for resolving phencyphos, preferential crystallization is inherently slow and requires significant hands-on time and expertise to manage the crystallization process effectively.[2]

  • Potential for Filter Clogging: On a larger scale, the crystallization process, especially in preferential crystallization, can be hampered by the clogging of filters, which can disrupt continuous operations.[1]

  • Lack of Broad, Comparative Data: The scarcity of direct, quantitative comparisons with other resolving agents for a range of common substrates makes it challenging for researchers to predict its efficacy for a new application without empirical screening.

Experimental Corner: Protocols for Chiral Resolution

To provide practical insights, we present a generalized workflow for chiral resolution and a specific protocol for the resolution of phencyphos via preferential crystallization.

General Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Liberation of Enantiomer cluster_3 Analysis racemic_amine Racemic Amine dissolution Dissolution & Heating racemic_amine->dissolution resolving_agent (S)-(+)-Phencyphos Hydrate resolving_agent->dissolution solvent Suitable Solvent solvent->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble base_treatment Base Treatment (e.g., NaOH) less_soluble->base_treatment extraction Solvent Extraction base_treatment->extraction resolved_enantiomer Resolved Enantiomer extraction->resolved_enantiomer analysis Determine Yield & Enantiomeric Excess (ee) resolved_enantiomer->analysis

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic amine and an equimolar amount of (S)-(+)-Phencyphos hydrate in a suitable solvent with heating to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent.

  • Purification and Analysis: Dry the organic extract, remove the solvent under reduced pressure, and determine the yield and enantiomeric excess of the resolved amine using appropriate analytical techniques (e.g., chiral HPLC, polarimetry).

Protocol for Preferential Crystallization of Phencyphos Hydrate

This protocol is adapted from a published procedure for the resolution of racemic phencyphos.[1]

G cluster_0 Preparation of Supersaturated Solution cluster_1 Seeding and Crystallization cluster_2 Isolation of the Other Enantiomer racemic_phencyphos Racemic Phencyphos Hydrate dissolution Dissolution at Elevated Temperature racemic_phencyphos->dissolution solvent_mixture Methanol/Water Mixture solvent_mixture->dissolution cooling Controlled Cooling to Create Supersaturation dissolution->cooling seeding Seeding with (S)-(+)-Phencyphos Hydrate Crystals cooling->seeding crystallization Stirring and Monitoring Crystal Growth seeding->crystallization filtration Filtration crystallization->filtration s_enantiomer (S)-(+)-Phencyphos Hydrate (Solid) filtration->s_enantiomer mother_liquor Mother Liquor Enriched in (R)-Enantiomer filtration->mother_liquor racemization_or_seeding Induce Crystallization of (R)-Enantiomer (e.g., by seeding) mother_liquor->racemization_or_seeding filtration_r Filtration racemization_or_seeding->filtration_r r_enantiomer (R)-(-)-Phencyphos Hydrate (Solid) filtration_r->r_enantiomer

Step-by-Step Methodology:

  • Prepare a Supersaturated Solution: Dissolve racemic phencyphos hydrate in a suitable solvent system (e.g., methanol/water) at an elevated temperature.[1]

  • Cooling and Seeding: Cool the solution to a temperature where it is supersaturated. Introduce seed crystals of the desired enantiomer, (S)-(+)-Phencyphos hydrate.[1]

  • Controlled Crystallization: Stir the mixture gently to promote the growth of the seeded crystals. The duration of this step is critical and must be carefully monitored to prevent the nucleation of the other enantiomer.

  • Isolation: Quickly filter the slurry to collect the crystals of the desired enantiomer.

  • Recovery of the Other Enantiomer: The mother liquor, now enriched in the (R)-enantiomer, can be treated similarly by seeding with (R)-(-)-Phencyphos hydrate crystals to induce its crystallization.

Conclusion: A Niche Reagent with Specific Applications

(S)-(+)-Phencyphos hydrate is a valuable resolving agent, particularly for the resolution of racemic bases through diastereomeric salt formation. Its unique ability to form a conglomerate as a hydrate also opens the door to resolution via preferential crystallization. However, researchers must be cognizant of its limitations. The potential for gel formation, the laborious nature of preferential crystallization, and the lack of extensive comparative data necessitate a careful, case-by-case evaluation of its suitability for a given resolution task.

For many common applications, traditional and well-documented resolving agents like tartaric acid, mandelic acid, and their derivatives may offer a more straightforward and predictable path to achieving the desired enantiomeric separation. The ultimate choice of resolving agent will always depend on a combination of factors including the nature of the substrate, the desired scale of the resolution, and the available resources for process development and optimization. This guide serves as a starting point for navigating these choices, emphasizing the importance of a thorough understanding of both the capabilities and the limitations of each tool in the chemist's arsenal.

References

  • Leeman, M.; Kellogg, R.M. Resolution of a Metastable Racemic Compound of Anhydrous Phencyphos by Hydrate Formation. Crystals2021 , 11, 1225. [Link]

  • Hamilton, D. G. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Cremonesi, G.; et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules2020 , 25, 4938. [Link]

  • Santos, P. P.; Pinheiro, P. F.
  • Reddy, K. S.; et al. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Journal of Chemical Sciences2007, 119, 45-50.
  • LibreTexts. 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Leeman, M.; et al. The Resolution of 2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-Oxide (Phencyphos) by Preferential Crystallization. Organic Process Research & Development2009, 13, 847-850.
  • Schiffers, I.; Bolm, C. (r)- and (s)-mandelic acid. Organic Syntheses2007, 84, 1-9.
  • Reddy, M. V. R.; et al. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega2017, 2, 4249-4255.
  • Reddy, M. V. R.; et al. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega2017 , 2, 4249-4255. [Link]

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